5-chloro-3-methyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSRHSFJZNXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methyl-1H-pyrazol-4-amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
5-chloro-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental methodologies for their determination, and offers insights into its molecular structure and potential synthesis pathways. All quantitative data is summarized for clarity, and key experimental workflows are detailed to ensure scientific integrity and reproducibility.
Chemical Identity and Molecular Structure
This compound is identified by the CAS Number 1064687-15-5. Its molecular structure consists of a five-membered pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an amine group at the 4-position. The presence of these functional groups dictates its chemical reactivity, polarity, and potential for intermolecular interactions.
The tautomeric nature of the pyrazole ring is a key feature. The proton on the nitrogen atom can reside on either nitrogen, leading to two tautomeric forms. This equilibrium can be influenced by the electronic nature of the ring substituents and the surrounding solvent environment.
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
The following tables summarize the available experimental and computationally predicted physicochemical properties of this compound. It is crucial to distinguish between experimental and predicted values, as the latter provide estimations that await experimental verification.
Table 1: Identification and General Properties
| Property | Value | Source |
| CAS Number | 1064687-15-5 | ChemScene[1] |
| Molecular Formula | C₄H₆ClN₃ | ChemScene[1] |
| Molecular Weight | 131.56 g/mol | ChemScene[1] |
| Appearance | Light brown to brown solid | ChemicalBook[2] |
| Purity | ≥97% | ChemScene[1] |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Type | Source |
| Melting Point | 182-183 °C | Experimental | ChemicalBook[2] |
| Boiling Point | 334.3 ± 37.0 °C | Predicted | ChemicalBook[2] |
| Density | 1.438 ± 0.06 g/cm³ | Predicted | ChemicalBook[2] |
| pKa | 15.30 ± 0.50 | Predicted | ChemicalBook[2] |
Table 3: Computed Molecular Descriptors
| Property | Value | Source |
| LogP | 0.95372 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Experimental Protocols for Property Determination
For drug development and research, experimentally verified data is paramount. The following sections describe standard protocols for determining key physicochemical properties where experimental data is currently unavailable.
Solubility Determination
The solubility of a compound in various solvents is critical for its synthesis, purification, and formulation. A standard method for determining thermodynamic solubility is the shake-flask method.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Causality Insight: The choice of diverse solvents provides a comprehensive solubility profile, which is essential for predicting its behavior in different biological and chemical environments. The extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, providing a reliable solubility value.
Acidity Constant (pKa) Determination
The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While a predicted pKa is available, experimental determination is recommended.[3]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is half-ionized.
Self-Validating System: The accuracy of this method relies on the precise calibration of the pH meter and the standardization of the titrant. Running a blank titration with the solvent system alone can correct for any background effects.
References
An In-Depth Technical Guide to 5-chloro-3-methyl-1H-pyrazol-4-amine: A Pivotal Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[3] Within this important class of compounds, 5-chloro-3-methyl-1H-pyrazol-4-amine (CAS Number: 1064687-15-5) has emerged as a critical building block, particularly in the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the development of next-generation targeted therapies.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.[3]
| Property | Value |
| CAS Number | 1064687-15-5 |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| Appearance | Solid (form may vary) |
| SMILES | CC1=NNC(Cl)=C1N |
| LogP | 0.95372 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, yet hypothetical, procedure based on analogous syntheses. Researchers should perform small-scale trials and optimize conditions as necessary.
Part 1: Synthesis of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 20 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1H-pyrazol-5(4H)-one portion-wise, ensuring the temperature does not rise significantly.
-
Reflux: After the addition is complete, heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid product, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, will precipitate out.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified aldehyde.
Part 2: Conversion to this compound
This step can be approached via several standard organic chemistry transformations. Two plausible methods are outlined below.
Method A: Reductive Amination
-
Imine Formation: Dissolve the 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol) and add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir at room temperature to form the corresponding imine.
-
Reduction: To the imine solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions at 0°C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Method B: Oximation followed by Reduction
-
Oximation: React the 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to form the corresponding oxime.
-
Reduction: The oxime can then be reduced to the primary amine using various reducing agents, such as zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Work-up and Purification: The work-up and purification would be similar to Method A, involving extraction and chromatographic purification.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a well-established pharmacophore for potent and selective kinase inhibitors.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The 4-amino group of this compound serves as a nucleophile that can react with various 1,3-dielectrophiles to construct the pyrazolo[1,5-a]pyrimidine core. A general reaction scheme is depicted below.
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
Targeting Key Signaling Pathways in Disease
Pyrazolo[1,5-a]pyrimidines derived from this compound have shown significant promise as inhibitors of kinases in crucial signaling pathways implicated in cancer and inflammatory diseases.
1. The PI3K/Akt/mTOR Pathway:
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in many cancers.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key upstream regulators of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
2. The IRAK4 Signaling Pathway:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, mediating signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidines have been identified as potent IRAK4 inhibitors.
References
An In-depth Technical Guide to the Solubility Profile of 5-chloro-3-methyl-1H-pyrazol-4-amine
This guide provides a comprehensive technical overview of the solubility profile of 5-chloro-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally similar compounds, established physicochemical principles, and standard analytical methodologies to provide a robust predictive framework and a guide for experimental determination. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The efficacy of any biologically active compound is intrinsically linked to its biopharmaceutical properties, with aqueous solubility being a primary determinant of bioavailability.[5] Poor solubility can lead to erratic absorption, diminished therapeutic effect, and challenges in formulation development, making a thorough understanding of a compound's solubility profile essential in the early stages of research.[6][7]
This guide will explore the predicted physicochemical characteristics of this compound, the anticipated effects of environmental factors like pH and temperature on its solubility, and a detailed protocol for its experimental determination.
Physicochemical Properties and Predicted Solubility Behavior
| Property | Predicted Value/Information | Source | Implication for Solubility |
| Molecular Formula | C₄H₆ClN₃ | [8][9] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 131.56 g/mol | [8][9] | A relatively low molecular weight may favor solubility. |
| pKa | 15.30 ± 0.50 | [8] | This predicted value likely refers to the N-H acidity of the pyrazole ring. The amine group will have a distinct, lower pKa, making its protonation and thus solubility pH-dependent. |
| LogP | 0.95 | [9] | A positive LogP value suggests a higher affinity for an organic phase over an aqueous phase, indicating that the compound is likely to be sparingly soluble in water. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [9] | This value suggests moderate cell permeability and potential for hydrogen bonding, which influences solubility. |
| Hydrogen Bond Donors | 2 | [9] | The presence of N-H groups that can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | [9] | The presence of nitrogen atoms that can accept hydrogen bonds. |
Based on these properties, this compound is expected to exhibit limited solubility in neutral aqueous solutions. The parent compound, 1H-pyrazole, demonstrates limited water solubility but is more soluble in organic solvents such as ethanol, methanol, and acetone.[10] The presence of the chloro and methyl groups on the pyrazole ring of the target compound will likely further decrease its aqueous solubility due to increased lipophilicity. However, the amine group is a key feature that will significantly influence its solubility profile, particularly in response to changes in pH.
Key Factors Influencing Solubility
The Impact of pH
The presence of the 4-amine group makes the aqueous solubility of this compound highly dependent on pH. Amines are basic functional groups due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[11][12]
In an acidic environment (low pH), the amine group will be protonated, forming a cationic salt (an ammonium derivative). This ionization dramatically increases the polarity of the molecule, thereby enhancing its interaction with polar water molecules and leading to a significant increase in aqueous solubility.[11] Conversely, in neutral or basic solutions (higher pH), the amine group will be in its neutral, un-ionized form, which is less polar and therefore less soluble in water. The relationship between pH, pKa, and the solubility of a basic compound is a fundamental concept in pharmaceutical sciences.[13]
The Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid, thus increasing solubility.[10] While the exact temperature dependence for this compound is unknown, it is reasonable to expect that its solubility in most solvents will increase with a rise in temperature. This is a critical factor to control during experimental solubility determination.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[14][15][16] This method is widely accepted due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[15][16]
Rationale for the Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium. By ensuring that undissolved solid is present throughout the experiment, one can be confident that the resulting solution is saturated. The concentration of the dissolved compound in the clear supernatant or filtrate is then measured, which corresponds to its thermodynamic solubility under the given conditions (e.g., temperature and pH).
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh an amount of this compound that is in excess of its estimated solubility.
-
Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, etc.).
-
Use clear glass vials or flasks with tight-sealing caps to prevent solvent evaporation.[17]
-
-
Equilibration:
-
Add a measured volume of the chosen solvent to the vial containing the excess solid compound.
-
Place the sealed vials in a constant temperature shaker or water bath. A typical temperature for pharmaceutical studies is 25°C or 37°C.[15][17]
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[13][17] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom.
-
To ensure the complete removal of any undissolved particles, the sample must be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged at high speed.[6][7][15]
-
-
Quantification:
-
Accurately dilute the filtered or centrifuged sample with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[18]
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[7]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
The solubility is typically reported in units of mg/mL or µg/mL.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Computational Approaches to Solubility Prediction
In modern drug discovery, experimental methods are often complemented by computational, or in silico, models.[19] These models use the chemical structure of a molecule to predict its properties, including aqueous solubility.[20][21] Data-driven approaches, such as machine learning and deep learning, are trained on large datasets of known molecules and their experimental solubilities to generate predictive models.[5][20][22] While these methods can provide rapid estimations and help prioritize compounds, they do not replace the need for accurate experimental verification, especially for lead candidates.[19]
Conclusion
While specific experimental data for this compound is sparse, a comprehensive understanding of its likely solubility profile can be constructed from its chemical structure and the behavior of analogous compounds. It is predicted to be a compound with limited aqueous solubility that is significantly enhanced in acidic conditions due to the protonation of its amine group. The standard shake-flask method provides a reliable and robust protocol for the precise experimental determination of its thermodynamic solubility. A thorough characterization of this fundamental property is a critical step in advancing the research and development of this and other novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. 5-Chloro-3-Methyl-4-aMino-1H-pyrazole | 1064687-15-5 [amp.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. issr.edu.kh [issr.edu.kh]
- 12. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 15. scribd.com [scribd.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 22. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
Spectroscopic Data of 5-chloro-3-methyl-1H-pyrazol-4-amine: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 5-chloro-3-methyl-1H-pyrazol-4-amine (CAS No. 1064687-15-5), a key heterocyclic building block in medicinal chemistry and materials science. While direct, publicly available experimental spectra for this specific compound are limited, this document synthesizes data from closely related analogs and established spectroscopic principles to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's spectral features for identification, purity assessment, and structural confirmation.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazole ring is substituted with a chlorine atom at the C5 position, a methyl group at C3, and a primary amine at C4. The presence of the N-H bond in the pyrazole ring introduces the possibility of tautomerism, a common phenomenon in pyrazole derivatives that can influence NMR spectra depending on the solvent and temperature.[1]
The key structural features to be analyzed are:
-
Protons: The exchangeable protons of the ring N-H and the primary amine (NH₂), and the protons of the methyl group (CH₃).
-
Carbons: The three carbons of the pyrazole ring (C3, C4, C5) and the methyl carbon.
-
Functional Groups: The primary amine (N-H stretches and bends), the pyrazole ring (C=N, N-H stretches), and the carbon-chlorine bond (C-Cl stretch).
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the proton framework of the molecule. The spectrum is expected to be relatively simple, with three distinct signals corresponding to the methyl, amine, and pyrazole ring protons.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazole derivatives as it helps in observing exchangeable N-H protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum at room temperature. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0 ppm).
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H |
| -NH₂ | ~6.3 - 6.9 | Broad Singlet (br s) | 2H |
| Ring N-H | >10.0 | Broad Singlet (br s) | 1H |
Spectral Interpretation
-
-CH₃ (Singlet, ~2.1-2.3 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the pyrazole ring. It is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for a methyl group on an aromatic-like heterocyclic ring.[2]
-
-NH₂ (Broad Singlet, ~6.3-6.9 ppm): The protons of the primary amine at C4 are expected to appear as a broad singlet. The broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. In a study of related 5-aminopyrazoles in DMSO-d₆, the NH₂ signal was consistently observed in the 6.25–6.94 ppm range.[3] Addition of D₂O would cause this signal to disappear, confirming its identity as exchangeable protons.
-
Ring N-H (Broad Singlet, >10.0 ppm): The proton on the pyrazole ring nitrogen (N1) is acidic and subject to rapid chemical exchange, resulting in a broad signal at a significantly downfield position.[4] Its precise location can be highly dependent on concentration, temperature, and solvent. This signal would also disappear upon D₂O exchange.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show four distinct singlets corresponding to the four unique carbon atoms.
Experimental Protocol (¹³C NMR)
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~10 - 15 |
| C4 | ~95 - 105 |
| C5 | ~145 - 150 |
| C3 | ~150 - 155 |
Spectral Interpretation
-
-CH₃ (~10-15 ppm): This signal appears in the typical upfield aliphatic region, consistent with a methyl group.[5]
-
C4 (~95-105 ppm): This carbon is bonded to the electron-donating amino group, which causes a significant upfield (shielding) effect. In related 5-aminopyrazoles, the C4 signal is found in the 90.3–100.8 ppm range.[3]
-
C5 (~145-150 ppm): The C5 carbon is attached to both the electronegative chlorine atom and a ring nitrogen, resulting in a strong downfield (deshielding) shift. The effect of a halogen on the attached carbon is known to be deshielding.[6] In similar 5-aminopyrazoles, this carbon appears around 147.1–149.0 ppm.[3]
-
C3 (~150-155 ppm): The C3 carbon, bonded to the methyl group and flanked by two nitrogen atoms, is also significantly deshielded and is expected to appear in the downfield region, typically between 148.6–161.3 ppm in analogous structures.[3][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol (IR)
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan first, then scan the sample. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) & Ring N-H |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1475 | C=N / C=C Ring Stretching | Pyrazole Ring |
| 1335 - 1250 | C-N Stretching | Aromatic Amine |
| 800 - 600 | C-Cl Stretching | Chloroalkene |
Spectral Interpretation
-
N-H Stretching Region (3450-3200 cm⁻¹): This region is critical. A primary amine (-NH₂) typically shows two distinct bands: an asymmetric and a symmetric N-H stretch.[8] The pyrazole ring N-H stretch will also appear in this region, likely overlapping and contributing to a broad absorption profile.[1]
-
N-H Bending (1650-1580 cm⁻¹): A characteristic scissoring vibration for the primary amine group is expected in this region.[3]
-
Ring Stretching (1580-1475 cm⁻¹): Vibrations corresponding to the C=N and C=C stretching of the pyrazole ring will appear here, confirming the presence of the heterocyclic core.[8]
-
C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the C4-NH₂ bond is expected in this range, characteristic of an amine attached to an aromatic-like ring.
-
C-Cl Stretching (800-600 cm⁻¹): The vibration of the C5-Cl bond is expected in the fingerprint region. The exact position can vary, but its presence confirms the chlorination of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and typically provides a strong protonated molecular ion peak [M+H]⁺.
-
Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its key fragments.
Predicted Mass Spectrometry Data (EI)
The molecular formula is C₄H₆ClN₃, with a molecular weight of 131.56 g/mol .
| m/z Value | Interpretation |
| 131 / 133 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |
| 96 | [M - Cl]⁺ |
| 116 | [M - CH₃]⁺ |
| 104 | [M - HCN]⁺ |
Fragmentation Analysis
-
Molecular Ion ([M]⁺): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the molecular ion will appear as a characteristic doublet: a peak at m/z 131 ([M]⁺) and a peak at m/z 133 ([M+2]⁺) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.[9]
-
Key Fragments: Under EI conditions, pyrazoles undergo characteristic ring fragmentation.[10]
-
Loss of Chlorine ([M - Cl]⁺, m/z 96): Cleavage of the C-Cl bond would result in a fragment at m/z 96.
-
Loss of Methyl Radical ([M - CH₃]⁺, m/z 116): Loss of the methyl group is a common fragmentation pathway for alkyl-substituted heterocycles.
-
Loss of HCN ([M - HCN]⁺, m/z 104): A characteristic fragmentation of nitrogen-containing heterocycles involves the elimination of a neutral hydrogen cyanide molecule.[10]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic profile of this compound is defined by a set of distinct and predictable features. The ¹H NMR spectrum is characterized by three signals for the methyl, amine, and ring N-H protons. The ¹³C NMR shows four signals, with the carbon atoms attached to the amine and chlorine substituents being particularly indicative of the substitution pattern. The IR spectrum confirms the presence of the primary amine and pyrazole N-H groups, while mass spectrometry provides definitive evidence of the molecular weight and the presence of a single chlorine atom through its characteristic M/M+2 isotopic pattern. This comprehensive, albeit predictive, analysis serves as a reliable reference for the characterization of this important heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Chloro-3-methyl-1H-pyrazol-4-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns allow it to engage with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] Within this class, aminopyrazoles are particularly noteworthy as versatile building blocks that provide key hydrogen bonding interactions, making them invaluable for designing potent enzyme inhibitors, especially targeting kinases.[4] This guide provides an in-depth, experience-driven walkthrough for the synthesis and rigorous characterization of a specific, high-value subclass: 5-chloro-3-methyl-1H-pyrazol-4-amine derivatives. The strategic placement of the chloro, methyl, and amine groups offers a unique combination of steric and electronic features for molecular recognition, making these compounds prime candidates for library development and lead optimization campaigns.
Part 1: Strategic Synthesis Pathway
The synthesis of this compound derivatives is most effectively approached through a multi-step sequence starting from readily available commercial precursors. The chosen pathway is designed for efficiency, scalability, and robustness, centering on the construction of a key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is the linchpin from which various amine derivatives can be accessed.
The overall synthetic logic is visualized below. This pathway is selected because it systematically builds complexity, with each step being a high-yielding, well-established transformation that is readily purified and characterized, ensuring the integrity of the material progressing through the sequence.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Success at each stage is confirmed by characterization, ensuring that only high-purity material is carried forward, which is critical for the reliability of final biological assays.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate B)
-
Rationale: This foundational step utilizes the Knorr pyrazole synthesis, a classic and highly reliable cyclocondensation reaction. Phenylhydrazine acts as the binucleophile reacting with the two electrophilic carbonyl centers of ethyl acetoacetate to construct the pyrazolone core. The reaction is typically driven to completion by heating under reflux.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).
-
Begin stirring and add phenylhydrazine (15 mmol, 1.48 mL) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture in an oil bath under reflux for 5.5 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 ethyl acetate:hexane mobile phase).
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolone as a white to off-white solid.
-
-
Validation: The expected product should have a melting point of 128–131 °C.[5][6] Confirmation is achieved via ¹H NMR, where the disappearance of the ethyl ester signals from the starting material and the appearance of characteristic pyrazolone and phenyl protons are observed.
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate C)
-
Rationale: The Vilsmeier-Haack reaction is a powerful method for the simultaneous formylation and chlorination of electron-rich heterocyclic systems like pyrazolones. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which attacks the 4-position of the pyrazolone. Subsequent reaction with the chloride from POCl₃ results in the 5-chloro derivative.
-
Procedure:
-
In a 100 mL three-neck flask under a nitrogen atmosphere, add ice-cold DMF (15 mmol, 1.15 mL).
-
While stirring and maintaining the temperature at 0 °C (ice bath), add POCl₃ (35 mmol, 3.2 mL) dropwise over 15 minutes. A thick, white slurry of the Vilsmeier reagent will form. Continue stirring at 0 °C for an additional 20 minutes.
-
Add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) from Protocol 1 to the flask in portions.
-
After the addition is complete, heat the reaction mixture under reflux for 1.5 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 60 mL of crushed ice and water. This step hydrolyzes the reaction intermediates and should be done in a well-ventilated fume hood.
-
A solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then dry under vacuum.
-
Recrystallize from ethanol to yield the pure aldehyde as a pale yellow solid.[5]
-
-
Validation: The product should have a melting point of 141–142 °C.[5][6] The structure is confirmed by the appearance of a new aldehyde proton signal (~9.8-10.0 ppm) in the ¹H NMR spectrum and a C=O stretch (~1670-1690 cm⁻¹) in the IR spectrum. Mass spectrometry should show the correct molecular ion with the characteristic M+2 isotopic peak for a single chlorine atom.
Protocol 3: Synthesis of N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)aniline (Example Derivative)
-
Rationale: Reductive amination is a highly versatile and selective method for forming C-N bonds. First, the aldehyde (Intermediate C) reacts with a primary amine (e.g., aniline) to form an intermediate imine (or Schiff base).[7] This imine is then reduced in situ by a mild hydride-reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde. This one-pot procedure is efficient and minimizes side reactions.
-
Procedure:
-
To a 100 mL round-bottom flask, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 0.22 g) and dichloroethane (10 mL).
-
Add the desired primary or secondary amine (e.g., aniline, 1.1 mmol, 0.10 mL) and a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 0.32 g) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final amine derivative.
-
-
Validation: Successful synthesis is confirmed by the disappearance of the aldehyde proton in the ¹H NMR and the appearance of a new methylene bridge signal (typically a singlet or doublet around 4.0-4.5 ppm) and an N-H proton signal. The molecular weight will be confirmed by mass spectrometry.
Part 2: Rigorous Characterization
Unambiguous characterization is non-negotiable in drug development. A combination of spectroscopic techniques must be employed to confirm the identity, purity, and structure of the synthesized derivatives.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activities of pyrazole compounds
An In-depth Technical Guide to the Biological Activities of Pyrazole Compounds
Authored by a Senior Application Scientist
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its structural versatility and unique electronic properties have allowed for its incorporation into a multitude of compounds that exhibit a vast spectrum of biological activities.[2][4][5] This has led to the development of several FDA-approved drugs, cementing the pyrazole motif as a "privileged scaffold" in drug discovery.[3] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and the antibacterial Sulfaphenazole, which underscore the therapeutic relevance of this heterocyclic core.[5][6][7]
This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into the anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties that make pyrazoles a subject of intense research for drug development professionals.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][8][9] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which is vital for gastric mucosal protection.[10]
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[10][11] While COX-1 is involved in housekeeping functions, COX-2 is inducibly expressed at sites of inflammation.[10] Pyrazole-containing drugs like Celecoxib exploit structural differences between the active sites of these two enzymes. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a hydrophilic side pocket near the active site of COX-2, a feature absent in COX-1.[9][11] This specific interaction blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[9][11][12]
Figure 1: Mechanism of selective COX-2 inhibition by Celecoxib.
Key Examples and In-Vitro Activity
Celecoxib is the archetypal pyrazole-based selective COX-2 inhibitor.[8][9] Extensive research has explored modifications to the pyrazole scaffold to enhance potency and selectivity.
| Compound/Drug | Target | IC₅₀ | Therapeutic Class |
| Celecoxib | COX-2 | ~0.04 µM | Anti-inflammatory[9] |
| Deracoxib | COX-2 | - | Anti-inflammatory (Veterinary)[13] |
| Lonazolac | COX-1/COX-2 | - | Anti-inflammatory[6][14] |
| Compound 5a | COX-2 | >84.2% inhibition | Investigational Anti-inflammatory[15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in-vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test pyrazole compound to reduce acute inflammation.
Methodology:
-
Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Control (Vehicle: e.g., 0.5% carboxymethyl cellulose).
-
Standard (e.g., Diclofenac or Celecoxib, 10 mg/kg, p.o.).
-
Test Compound (various doses, p.o.).
-
-
Dosing: Administer the vehicle, standard, or test compound orally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins. Inhibition of paw edema in the later phase strongly suggests inhibition of the COX pathway.[15]
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a versatile framework for the design of anticancer agents that act through diverse mechanisms.[16][17][18] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting various key proteins involved in cancer progression.[12][17]
Mechanisms of Action
Unlike the specific targeting seen in anti-inflammatory pyrazoles, anticancer derivatives often engage multiple pathways:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[16][17]
-
Tubulin Polymerization Inhibition: Some compounds function as microtubule-destabilizing agents, similar to combretastatins, leading to mitotic arrest and apoptosis.[19]
-
Apoptosis Induction: Pyrazoles can trigger programmed cell death by activating pro-apoptotic molecules like caspases (CASP3, CASP9) and inhibiting anti-apoptotic proteins such as AKT1.[12]
-
p53-MDM2 Interaction Inhibition: Certain derivatives are designed to disrupt the interaction between p53 and its negative regulator MDM2, thereby reactivating the tumor-suppressive function of p53.[20]
Key Examples and Cytotoxic Activity
Numerous studies have reported potent cytotoxic activity of novel pyrazole derivatives against a range of human cancer cell lines.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 - 6.77 | Antiangiogenic[16] |
| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast) | 0.25 | PI3 Kinase Inhibition[16] |
| Selanyl-1H-Pyrazole Derivatives | HepG2 (Liver) | 13.85 - 15.98 | EGFR/VEGFR-2 Inhibition[16] |
| Sugar-based Pyrazole Derivatives | HepG2 (Liver), A549 (Lung) | Good inhibitory activity | Not specified[21] |
| Pyrazole Chalcones | MCF-7 (Breast) | 5.8 | Not specified[21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Objective: To determine the in-vitro cytotoxicity (IC₅₀ value) of a pyrazole compound against a cancer cell line.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the culture medium. Replace the old medium with the medium containing the test compounds (and a vehicle control).
-
Incubation: Incubate the plates for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Trustworthiness: The assay's principle is based on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Figure 2: Standard workflow for an MTT cytotoxicity assay.
Antimicrobial Activity: Combating Resistant Pathogens
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi, including drug-resistant strains.[22][23][24] Their development is a critical area of research in the face of rising antimicrobial resistance.[25]
Mechanism of Action
The antimicrobial action of pyrazoles can be attributed to several mechanisms:
-
Enzyme Inhibition: Certain pyrazole derivatives selectively inhibit essential bacterial enzymes, such as bacterial topoisomerases, which are crucial for DNA replication.[4]
-
Disruption of Cell Integrity: The heterocyclic structure can interfere with the synthesis or function of the microbial cell wall or membrane.
-
Broad-Spectrum Activity: Many synthesized pyrazoles show broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[22][26]
Key Examples and Antimicrobial Potency
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound/Series | Target Organism | MIC (µg/mL) |
| Aminoguanidine-derived Pyrazoles | E. coli, S. aureus | 1 - 8[22] |
| Thiazolo-pyrazole Derivatives | MRSA | As low as 4[22] |
| Pyrazole-thiazole Hybrids | S. aureus, K. planticola | 1.9 - 3.9[22] |
| Pyrazole Carbothiohydrazide (21a) | Bacteria & Fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal)[25] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29]
Objective: To determine the MIC of a test pyrazole compound against selected microbial strains.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria).
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.
Causality & Validation: This method directly measures the compound's ability to inhibit microbial growth. The inclusion of standardized inoculums and controls ensures the validity and reproducibility of the results, making it a gold-standard technique in antimicrobial susceptibility testing.[27][28]
Anticonvulsant and CNS Activities
The pyrazole scaffold has also been investigated for its potential in treating central nervous system (CNS) disorders, particularly epilepsy.[7][30][31] Research has demonstrated that certain pyrazole derivatives possess significant anticonvulsant properties.[32]
Mechanism of Action
The exact anticonvulsant mechanisms are varied and not always fully elucidated, but may involve:
-
Monoamine Oxidase (MAO) Inhibition: Some pyrazoles act as inhibitors of MAO, an enzyme that degrades monoaminergic neurotransmitters. This modulation can influence brain function and emotional regulation.[31]
-
Ion Channel Modulation: Like many antiepileptic drugs, pyrazoles may exert their effects by modulating the activity of voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.
-
Anti-obesity (CB1 Antagonism): The pyrazole derivative Rimonabant was developed as a selective cannabinoid CB1 receptor antagonist or inverse agonist.[33][34] By blocking CB1 receptors in the central nervous system and peripheral tissues, it reduces appetite and modulates metabolic processes.[35][36] However, it was withdrawn due to serious psychiatric side effects, highlighting the complexity of targeting CNS receptors.[33][35]
Figure 3: Antagonism of the CB1 receptor by Rimonabant.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for drugs effective against generalized tonic-clonic seizures.[30]
Objective: To evaluate the ability of a test pyrazole compound to protect against electrically induced seizures.
Methodology:
-
Animal Preparation: Use Swiss albino mice, acclimatized and grouped as in previous protocols.
-
Dosing: Administer the vehicle, standard drug (e.g., Phenytoin, 30 mg/kg), or test compound intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hind-limb extension is considered the endpoint, indicating protection.
-
Analysis: Calculate the percentage of animals protected in each group. A dose-response study can be conducted to determine the ED₅₀ (the dose that protects 50% of the animals).
Expertise & Causality: The MES test induces a highly reproducible seizure pattern. A compound's ability to prevent the tonic hind-limb extension phase suggests it can prevent seizure spread through neural tissue, a hallmark of effective antiepileptic drugs.
Conclusion and Future Directions
The pyrazole nucleus is undeniably a pharmacologically significant scaffold, demonstrating a remarkable diversity of biological activities.[1][4][5] Its derivatives have yielded successful drugs for inflammation and have shown immense promise as multi-targeted anticancer agents, novel antimicrobials to combat resistance, and potential therapeutics for CNS disorders. The ease of synthetic modification of the pyrazole ring allows medicinal chemists to fine-tune steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research will likely focus on the development of pyrazole-based hybrid molecules, which combine the pyrazole core with other pharmacophores to achieve synergistic effects or engage multiple targets simultaneously.[18] As our understanding of the molecular basis of disease deepens, the rational design of novel, highly selective, and less toxic pyrazole derivatives will continue to be a fruitful and vital area of drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. srrjournals.com [srrjournals.com]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrar.org [ijrar.org]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Rimonabant - Wikipedia [en.wikipedia.org]
- 34. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 36. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Amine Group in 5-Chloro-3-methyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group in 5-chloro-3-methyl-1H-pyrazol-4-amine. As a key building block in medicinal chemistry, understanding the nuanced reactivity of this moiety is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document delves into the electronic and steric influences on the amine's nucleophilicity, and explores its behavior in key chemical transformations including acylation, alkylation, and diazotization followed by subsequent functionalization. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design and execution of synthetic strategies involving this versatile scaffold.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The introduction of an amino group at the C4 position, as seen in this compound, provides a critical handle for molecular elaboration and diversification. The reactivity of this exocyclic amine is central to the construction of more complex molecular architectures, including fused heterocyclic systems and compounds with diverse pharmacophoric features. 4-Aminopyrazole derivatives have demonstrated a wide array of biological activities, including anticonvulsant properties.[1] The strategic placement of substituents on the pyrazole ring, such as the chloro and methyl groups in the title compound, allows for the fine-tuning of its physicochemical properties and biological activity.
Molecular Structure and Electronic Landscape
The reactivity of the amine group in this compound is intrinsically linked to the electronic environment of the pyrazole ring and the influence of its substituents.
Diagram of Molecular Structure and Resonance
Caption: Electronic effects of substituents on the amine group's reactivity.
The chlorine atom at the 5-position exerts a significant electron-withdrawing inductive effect, which reduces the electron density on the pyrazole ring and, consequently, on the 4-amino group. This deactivation leads to a decrease in both the basicity and nucleophilicity of the amine compared to an unsubstituted 4-aminopyrazole. Conversely, the methyl group at the 3-position has a mild electron-donating effect through hyperconjugation, which slightly counteracts the deactivating effect of the chlorine atom.
The pyrazole ring itself is an aromatic system. The lone pair of electrons on the exocyclic nitrogen atom can participate in resonance with the ring, which can further decrease its availability for nucleophilic attack. The predicted pKa for this compound is approximately 15.30, indicating it is a weak base.
Synthesis of this compound
A reliable synthetic route to the starting material is crucial for its application in further chemical synthesis. One common approach to substituted 4-aminopyrazoles involves the reduction of a corresponding 4-nitro precursor.
Experimental Protocol: Synthesis via Reduction of a 4-Nitropyrazole Intermediate
Step 1: Nitration of 5-chloro-3-methyl-1H-pyrazole A solution of 5-chloro-3-methyl-1H-pyrazole in a mixture of concentrated sulfuric acid and nitric acid is stirred at low temperature (0-5 °C) to introduce the nitro group at the 4-position.
Step 2: Reduction of 5-chloro-3-methyl-4-nitro-1H-pyrazole The isolated 4-nitro derivative is then subjected to reduction. A common method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Reagents: 5-chloro-3-methyl-4-nitro-1H-pyrazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
Dissolve 5-chloro-3-methyl-4-nitro-1H-pyrazole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the pyrazole solution at room temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
An alternative synthesis involves the electrochemical reduction of a 4-nitro-1-phenylpyrazole followed by an in situ nucleophilic transformation to the 5-chloro derivative, though this may result in lower yields.[2]
Reactivity of the Amine Group: Key Transformations
The exocyclic amine group in this compound is the primary site of nucleophilic reactivity, outcompeting the endocyclic nitrogen atoms and the C-H positions of the pyrazole ring.[3] This section details its participation in several fundamental organic reactions.
Acylation Reactions
The amino group readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amine during subsequent transformations.
Diagram of Acylation Workflow
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Reagents: this compound, Acetic anhydride, Pyridine (as catalyst and base).
-
Procedure:
-
Dissolve this compound in pyridine at room temperature.
-
Add acetic anhydride dropwise to the solution while stirring.
-
Continue stirring at room temperature for a few hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-(5-chloro-3-methyl-1H-pyrazol-4-yl)acetamide.
-
The use of a base is crucial to neutralize the acidic byproduct (acetic acid) and to catalyze the reaction.
Alkylation Reactions
Alkylation of the amine group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. The reaction typically proceeds via an SN2 mechanism with an appropriate alkylating agent.
Experimental Protocol: N-Methylation with Methyl Iodide
-
Reagents: this compound, Methyl iodide, A non-nucleophilic base (e.g., potassium carbonate), A polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Suspend this compound and potassium carbonate in DMF.
-
Add methyl iodide to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-methyl-5-chloro-3-methyl-1H-pyrazol-4-amine.
-
It is important to note that over-alkylation to form the tertiary amine and even a quaternary ammonium salt can occur, especially with more reactive alkylating agents or an excess of the reagent. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.
Diazotization and Subsequent Reactions
The primary aromatic amine functionality of this compound allows for its conversion to a diazonium salt. This transformation is a gateway to a wide variety of functional groups through reactions such as the Sandmeyer reaction.
Diagram of Diazotization and Sandmeyer Reaction Pathway
References
Methodological & Application
Leveraging 5-Chloro-3-methyl-1H-pyrazol-4-amine as a Versatile Synthon in Modern Drug Discovery
An Application Guide for the Synthetic Chemist
Abstract
5-Chloro-3-methyl-1H-pyrazol-4-amine is a privileged heterocyclic building block, strategically functionalized for divergent synthesis in medicinal chemistry. Its unique arrangement of a nucleophilic amino group and a reactive chloro-substituent on an electron-rich pyrazole core allows for a multitude of synthetic transformations. This guide provides an in-depth exploration of its reactivity, offering detailed protocols for its application in constructing high-value fused heterocyclic systems and for its use in palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in the rapid development of novel molecular entities.
Introduction: The Strategic Value of this compound
The pyrazole scaffold is a cornerstone in modern pharmacology, present in a wide array of approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The subject of this guide, this compound, is a particularly valuable starting material due to its bifunctional nature.
The molecule possesses two primary reaction centers ripe for synthetic exploitation:
-
The 4-Amino Group: A potent nucleophile, this primary amine is the key to forming fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines through cyclocondensation reactions. It can also undergo diazotization, opening a gateway to a host of Sandmeyer-type transformations.
-
The 5-Chloro Group: While less reactive than its bromo or iodo counterparts, this chloro-substituent is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex C-C and C-N bonds.[7]
This document will detail validated protocols for leveraging these reactive sites, providing the causal logic behind experimental choices to ensure both success and understanding.
Caption: Synthetic pathways originating from this compound.
Synthesis of Fused Heterocycles: Building the Core
The ortho-disposition of the amino and chloro groups makes this building block an ideal precursor for constructing fused bicyclic systems, which are often bioisosteres of endogenous purines.[6][8]
Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[4][5][8][9] The most direct synthesis involves the cyclocondensation of the aminopyrazole with a one-carbon electrophile, such as formamide or triethyl orthoformate.
Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Detailed Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq, e.g., 1.45 g, 10 mmol).
-
Reagent Addition: Add formamide (20 volumes, e.g., 30 mL). Formamide serves as both the reactant, providing the necessary carbon and nitrogen atoms for the pyrimidine ring, and the high-boiling solvent.
-
Reaction: Heat the mixture to reflux (approx. 190-200 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, slowly add water (approx. 50 mL) to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) to remove residual formamide, followed by a wash with cold ethanol (1 x 15 mL) to aid in drying.
-
Purification: Dry the product under high vacuum. The resulting 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from ethanol.
Causality and Experimental Insights:
-
Why formamide? Formamide is a highly effective and inexpensive reagent for this cyclization. Upon heating, it can decompose to provide the formylating species required to build the pyrimidine ring.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.
-
Purity: This one-pot reaction is generally clean, as the primary byproduct is water, which is removed during reflux.
Protocol: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another key scaffold found in biologically active molecules.[10][11][12] A common and effective method for its synthesis is the Friedländer annulation, which involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Detailed Step-by-Step Methodology (using Acetylacetone):
-
Setup: In a 50 mL flask, suspend this compound (1.0 eq, 1.45 g, 10 mmol) in ethanol (25 mL).
-
Reagent Addition: Add acetylacetone (1.1 eq, 1.1 g, 11 mmol) to the suspension.
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq, 190 mg, 1 mmol) or a few drops of concentrated sulfuric acid. The acid catalyzes both the initial condensation and the subsequent cyclization/dehydration.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the product may precipitate. If so, collect by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Causality and Experimental Insights:
-
Acid Catalysis: The acid protonates one of the carbonyl groups of the acetylacetone, making it more electrophilic and facilitating the initial attack by the aminopyrazole. It also catalyzes the final dehydration step to form the aromatic pyridine ring.
-
Solvent Choice: Ethanol is a good solvent for this reaction as it effectively dissolves the starting materials at reflux and is relatively easy to remove.
Palladium-Catalyzed Cross-Coupling: Diversification of the Scaffold
The chloro-substituent at the C5 position is a key handle for diversification using palladium-catalyzed cross-coupling reactions. However, the C-Cl bond is less reactive than C-Br or C-I bonds, necessitating the use of specialized, highly active catalyst systems.[7]
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids.[13][14][15] Success with the unreactive 5-chloropyrazole hinges on the correct choice of catalyst, ligand, and base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a strong, non-nucleophilic base like K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.5 eq).
-
Catalyst/Ligand Addition: Add the palladium precursor, such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Pre-formed catalysts like SPhos-Pd-G3 can also be used for convenience.
-
Solvent: Add a suitable anhydrous solvent system, typically a mixture like Toluene/H₂O (10:1) or Dioxane/H₂O (10:1). The water is crucial for activating the boronic acid.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.
Data Presentation: Recommended Suzuki Coupling Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 60-95% | A robust, general-purpose system for heteroaryl chlorides.[7] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 55-90% | Effective for sterically demanding substrates. |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DME | 90 | 40-75% | An older generation system, may be less effective. |
Causality and Experimental Insights:
-
Bulky Ligands (SPhos, XPhos): These ligands are essential. Their bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive. Their electron-donating nature accelerates the oxidative addition step, which is the rate-limiting step for electron-rich and unreactive aryl chlorides.[7]
-
Strong Base: A strong base is required to form the boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and facilitates the transmetalation step.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably the most powerful method for constructing aryl-amine bonds.[16][17][18] It allows for the direct coupling of the 5-chloropyrazole with a wide range of primary and secondary amines.
Detailed Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), and a strong, sterically hindered base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq).
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and an appropriate ligand (e.g., BrettPhos or RuPhos, 2-4 mol%).
-
Solvent: Add an anhydrous ethereal solvent such as Toluene or Dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality and Experimental Insights:
-
Sterically Hindered Base: Bases like NaOtBu are strong enough to deprotonate the amine nucleophile but are generally poor nucleophiles themselves, preventing competitive side reactions with the palladium catalyst or the aryl halide.
-
Ligand Choice: The choice of ligand is critical and often substrate-dependent. Ligands like BrettPhos are highly effective for a broad range of amines, facilitating both the oxidative addition and the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[19]
Diazotization and Sandmeyer Reactions: Radical Transformations
The 4-amino group can be transformed into a diazonium salt, a highly versatile intermediate.[20][] This allows for its replacement with a variety of substituents via copper-catalyzed Sandmeyer reactions, proceeding through a radical mechanism.[22][23][24]
Protocol: General Procedure for Diazotization followed by Sandmeyer Bromination
-
Diazotization (0-5 °C): In a flask, suspend this compound (1.0 eq) in an aqueous solution of HBr (48%, ~4 eq). Cool the mixture to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the pyrazole suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is critical and temperature control is paramount to prevent premature decomposition.[25]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional HBr (48%). Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Significant gas evolution (N₂) will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Work-up and Purification: Cool the mixture, neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution), and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic phase, concentrate, and purify by column chromatography to yield 4-bromo-5-chloro-3-methyl-1H-pyrazole.
Conclusion
This compound stands out as a powerful and versatile building block for synthetic and medicinal chemistry. Its dual reactive sites allow for a modular and divergent approach to constructing complex molecular architectures. By employing classical cyclocondensation reactions, chemists can readily access high-value fused heterocyclic cores. Furthermore, the strategic application of modern palladium-catalyzed cross-coupling and Sandmeyer-type reactions provides a robust platform for introducing a wide array of functional groups, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a reliable foundation for researchers aiming to unlock the full synthetic potential of this valuable synthon.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
- 20. Diazotisation [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Sandmeyer Reaction [organic-chemistry.org]
- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
The Elusive Scaffold: Navigating the Medicinal Chemistry of Aminochloropyrazoles
Despite the rich and diverse biological activities demonstrated by the pyrazole family of compounds, specific and detailed applications for 5-chloro-3-methyl-1H-pyrazol-4-amine in medicinal chemistry remain largely undocumented in readily available scientific literature. This particular substitution pattern appears to be a less-explored area of chemical space. However, by examining the broader classes of 4-aminopyrazoles and 5-chloropyrazoles, we can infer its potential as a valuable scaffold and outline general protocols for its utilization in drug discovery.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a multitude of biologically active compounds.[1][2][3] The addition of an amino group, in particular, provides a key vector for interaction with biological targets, often acting as a hydrogen bond donor and acceptor. This feature is crucial for the activity of many enzyme inhibitors.[4][5]
The 4-Aminopyrazole Core in Kinase Inhibition
A significant application of aminopyrazole scaffolds is in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[1][2] The 4-aminopyrazole moiety can serve as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors.
Derivatives of 4-aminopyrazole have been successfully employed in the design of inhibitors for various kinases, including Janus kinases (JAKs), which are involved in inflammatory diseases and cancers.[6] The general strategy involves the derivatization of the amino group to introduce moieties that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Logical Workflow for Kinase Inhibitor Development:
Caption: A generalized workflow for developing kinase inhibitors from a 4-aminopyrazole scaffold.
Synthetic Strategies and Derivatization Protocols
While a specific synthesis for this compound is not readily found, the synthesis of substituted 4-aminopyrazoles is well-documented. A common route involves the reduction of a corresponding 4-nitropyrazole derivative.
General Protocol for the Synthesis of a 4-Aminopyrazole Scaffold:
-
Nitration: The parent pyrazole is first nitrated at the 4-position using standard nitrating agents (e.g., nitric acid in sulfuric acid).
-
Reduction: The resulting 4-nitropyrazole is then reduced to the 4-aminopyrazole. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).
Once the 4-amino-5-chloro-3-methyl-1H-pyrazole scaffold is obtained, the primary amino group serves as a versatile handle for a wide range of chemical transformations to build a library of diverse compounds.
Protocol for N-Acylation:
This protocol describes the formation of an amide bond, a common linkage in drug molecules.
-
Materials: 4-amino-5-chloro-3-methyl-1H-pyrazole, acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: a. Dissolve the 4-aminopyrazole and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Add the acyl chloride dropwise to the stirred solution. If starting from a carboxylic acid, a coupling agent (e.g., HATU or EDC) will be required. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Protocol for N-Arylation (Buchwald-Hartwig Amination):
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.
-
Materials: 4-amino-5-chloro-3-methyl-1H-pyrazole, aryl halide (bromide or iodide), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure: a. To an oven-dried Schlenk flask, add the 4-aminopyrazole, aryl halide, palladium catalyst, ligand, and base. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS. e. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. f. Concentrate the filtrate and purify the residue by column chromatography.
Reaction Workflow for Derivatization:
Caption: Key derivatization reactions for the 4-aminopyrazole scaffold.
Tautomerism and Isomeric Considerations
It is important to note that this compound can exist in tautomeric forms. PubChem lists a compound with the name "4-chloro-5-methyl-1H-pyrazol-3-amine" (CID 1380716), which is a likely tautomer of the requested compound.[7] In solution, and particularly in biological systems, these tautomers can interconvert, and it is often the case that one tautomer is more active than another. When designing derivatives, it is crucial to consider the potential for tautomerism and how different substituents might influence the tautomeric equilibrium.
Conclusion
While direct experimental data on the applications of this compound is scarce, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The 4-amino group provides a critical anchor point for target interaction and a versatile handle for synthetic modification. By applying established protocols for the derivatization of aminopyrazoles, researchers can generate diverse libraries of compounds for biological screening. Future explorations into the synthesis and biological evaluation of this specific scaffold could unveil novel therapeutic agents.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 5-chloro-3-methyl-1H-pyrazol-4-amine for Biological Screening Libraries
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2] This document provides a detailed guide for the chemical derivatization of 5-chloro-3-methyl-1H-pyrazol-4-amine, a versatile starting material for generating diverse compound libraries. We present validated, step-by-step protocols for N-acylation, N-sulfonylation, and Schiff base formation, reactions chosen for their reliability, broad substrate scope, and proven success in producing biologically active molecules.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this pyrazole core for hit-finding and lead optimization campaigns.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[2] The widespread biological and pharmacological activities of pyrazole derivatives—including antitumor, antimicrobial, anti-inflammatory, and analgesic properties—have established them as a cornerstone in drug discovery.[5][7]
The starting material, this compound, is a particularly valuable building block. It features a nucleophilic primary amine at the C4 position, which is an ideal handle for introducing a wide array of chemical functionalities. The chloro group at the C5 position offers an additional site for potential downstream modifications, such as cross-coupling reactions, although the focus of this guide is the derivatization of the more reactive amino group.
This application note details three robust derivatization strategies to create a library of novel compounds for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Note: In Vitro Pharmacological Profiling of 5-Chloro-3-Methyl-1H-Pyrazol-4-Amine Derivatives
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this five-membered heterocycle have been investigated for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Specifically, the 5-chloro-3-methyl-1H-pyrazol-4-amine core represents a versatile starting point for the synthesis of novel chemical entities (NCEs) with potential therapeutic value.[4][5] A critical step in the development of these NCEs is the initial in vitro characterization to determine their biological effects and mechanism of action. Many therapeutic agents function by inhibiting specific enzymes or binding to cellular receptors, making these interactions primary targets for investigation.[6][7]
This application note provides a series of detailed protocols for the initial in vitro screening of novel this compound derivatives. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover three fundamental assays: a cell viability assay to assess cytotoxicity, a kinase inhibition assay to screen for enzyme modulation, and a receptor binding assay to evaluate interactions with specific protein targets.
Foundational Laboratory Practices: Ensuring Data Integrity
Before proceeding to specific protocols, establishing robust foundational practices is paramount. The reliability of any screening data is contingent on the proper handling of test compounds and the inclusion of appropriate controls.
Compound Handling and Solubilization:
-
Primary Solvent: Most small organic molecules, including pyrazole derivatives, are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). DMSO is a polar aprotic solvent that is miscible with aqueous assay buffers.
-
Stock Solutions: Prepare a master stock solution and create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C.
-
Vehicle Control: It is critical to ensure that the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is non-toxic to the cells or enzyme system. Typically, the final DMSO concentration is kept below 0.5%. All experiments must include a "vehicle control" (cells or enzyme treated with the same final concentration of DMSO as the test compounds) to account for any solvent effects.
Assay Plate Design: A well-designed 96-well or 384-well plate map is essential for data integrity. A typical layout includes:
-
Blank Wells: Contain media/buffer only, used for background subtraction.
-
Vehicle Control Wells: Contain cells/enzyme treated with DMSO vehicle only (represents 0% inhibition or 100% viability).
-
Positive Control Wells: Contain a known inhibitor or toxin to ensure the assay is responsive (represents 100% inhibition or 0% viability).
-
Test Compound Wells: Contain cells/enzyme treated with serial dilutions of the pyrazole derivatives.
Protocol 1: Cellular Viability and Cytotoxicity Screening via XTT Assay
The initial assessment of a compound library often involves screening for cytotoxic effects. This helps identify compounds that are overtly toxic and provides a therapeutic window when compared with functional activity. The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle of the XTT Assay: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble, orange-colored formazan product.[8][9] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[8] The intensity of the orange color is measured spectrophotometrically. The XTT assay is selected here over the traditional MTT assay as its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and streamlining the workflow.[9]
Experimental Workflow for XTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the XTT assay.
Materials & Reagents for XTT Assay
| Reagent/Material | Specification | Purpose |
| Cell Line | e.g., A549, HeLa, MCF-7 | Cancer cell line relevant to the therapeutic target |
| Complete Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen-Strep | Cell growth and maintenance |
| XTT Reagent Kit | Commercially available (e.g., from Thermo Fisher, Biotium) | Contains XTT and an electron-coupling reagent |
| Test Compounds | This compound derivatives | 10 mM stock in 100% DMSO |
| Positive Control | Doxorubicin or Staurosporine | Known cytotoxic agent |
| Equipment | 96-well flat-bottom plates, multichannel pipette, microplate reader | Standard cell culture and assay equipment |
Step-by-Step XTT Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (or as optimized for your cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Remember to dilute the DMSO concentration accordingly.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (e.g., 0.1% DMSO), or positive control.
-
Return the plate to the incubator for an exposure period of 48 to 72 hours.
-
-
XTT Reagent Addition and Readout:
-
Prior to use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling agent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturation.
-
Measure the absorbance of the wells at 450-490 nm using a microplate reader.[10] A reference wavelength of 630-690 nm can be used to subtract background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the Percent Viability using the following formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrazole derivatives are known to target protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[12] An in vitro kinase assay directly measures a compound's ability to block the catalytic activity of a purified kinase enzyme.[13]
Principle of the Kinase Assay (ADP-Glo™ Example): Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[12] This reaction consumes ATP and produces ADP. Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced.[14] The assay is performed in two steps: first, the kinase reaction proceeds, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a different reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[14] An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.
Experimental Workflow for a Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials & Reagents for Kinase Assay
| Reagent/Material | Specification | Purpose |
| Purified Kinase | e.g., Abl, EGFR, SRC | Recombinant enzyme of interest |
| Kinase Substrate | Specific peptide or protein for the kinase | Phosphorylation target |
| ATP | Adenosine 5'-triphosphate | Phosphate donor |
| Detection Kit | ADP-Glo™ Kinase Assay (Promega) or similar | Measures ADP production |
| Test Compounds | This compound derivatives | 10 mM stock in 100% DMSO |
| Positive Control | Staurosporine or a known specific inhibitor | Validates assay performance |
| Equipment | Low-volume 384-well white plates, multichannel pipette, luminometer | For low-volume reactions and light detection |
Step-by-Step Kinase Inhibition Protocol
-
Reaction Setup:
-
Prepare a master mix of the kinase in its appropriate reaction buffer.
-
In a 384-well white assay plate, add 2.5 µL of the test compound dilutions or controls.
-
Add 2.5 µL of the kinase master mix to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of the kinase substrate and ATP in reaction buffer. The concentration of ATP should ideally be at or near the Kₘ value for the specific kinase to accurately determine inhibitor potency.[15]
-
Add 5 µL of the ATP/substrate mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Calculate the Percent Inhibition using the following formula, where RLU is Relative Light Units: % Inhibition = 100 - [(RLU_test - RLU_bkg) / (RLU_vehicle - RLU_bkg)] * 100
-
Plot the % Inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
Protocol 3: Competitive Radioligand Receptor Binding Assay
This assay determines if the pyrazole derivatives can displace a known ligand from its receptor, indicating that the compound binds to the same target. It is a powerful tool for identifying receptor-interacting compounds and determining their binding affinity (Kᵢ).[16]
Principle of the Competitive Binding Assay: This assay measures the binding of a fixed concentration of a radioactively labeled ligand (radioligand) to a receptor in the presence of varying concentrations of an unlabeled test compound.[17] The receptors are typically present in a membrane preparation from cells or tissues. If the test compound binds to the same site as the radioligand, it will compete for binding, thereby reducing the amount of radioligand that can bind. The receptor-ligand complexes are separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[18] The radioactivity retained on the filter is then counted, and a lower signal indicates more effective competition by the test compound.
Experimental Workflow for a Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Materials & Reagents for Binding Assay
| Reagent/Material | Specification | Purpose |
| Receptor Source | Membrane preparation from cells/tissue expressing the target receptor | Provides the binding target |
| Radioligand | e.g., [³H]-(+)-pentazocine for Sigma-1 receptors[19] | Labeled ligand with high affinity for the receptor |
| Unlabeled Ligand | e.g., Haloperidol | Used to define non-specific binding |
| Test Compounds | This compound derivatives | Competitor ligands |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH |
| Filtration Plate | 96-well glass fiber filter plate (e.g., Millipore MultiScreen) | Separates bound from free radioligand |
| Equipment | Cell harvester/vacuum manifold, scintillation counter | For filtration and radioactivity detection |
Step-by-Step Receptor Binding Protocol
-
Assay Plate Preparation:
-
In a 96-well reaction plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilutions.
-
For Total Binding wells, add 25 µL of assay buffer.
-
For Non-specific Binding (NSB) wells, add 25 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Add 25 µL of the radioligand at a concentration near its Kₔ value.
-
-
Initiate Binding:
-
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation to all wells. The final volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Using a cell harvester, rapidly transfer the contents of the reaction plate to the filter plate under vacuum.
-
Immediately wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove all unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.
-
Add liquid scintillation cocktail to each well.
-
Seal the plate and count the retained radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
Calculate the Percent Specific Binding for each test compound concentration: % Specific Binding = [(CPM_test - CPM_nsb) / (CPM_total - CPM_nsb)] * 100
-
Plot the % Specific Binding against the log of the compound concentration to determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel this compound derivatives. By systematically assessing cytotoxicity, enzyme inhibition, and receptor binding, researchers can efficiently identify promising lead compounds, elucidate their primary mechanism of action, and make informed decisions for subsequent stages of the drug discovery process. The key to success lies in careful execution, the use of appropriate controls, and a thorough understanding of the principles underlying each assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Chloro-3-methyl-1H-pyrazol-4-amine as a Strategic Precursor for Advanced Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of 5-chloro-3-methyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis of diverse, high-value heterocyclic scaffolds. We delve into the core reactivity of this building block, offering mechanistic insights and field-proven, step-by-step protocols for the construction of key fused pyrazole systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols are designed to be self-validating, with explanations for critical experimental choices and troubleshooting considerations to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound (C₄H₆ClN₃, MW: 131.56 g/mol ) is a bifunctional heterocyclic building block of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates two key reactive handles: a nucleophilic primary amine at the C4 position and a displaceable chloro group at the C5 position. This ortho-positioning of a nucleophilic center and a leaving group makes it an ideal substrate for a variety of annulation (ring-forming) reactions.
The pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3] Fusing other heterocyclic rings to this core often enhances or modulates this activity, leading to the development of novel therapeutic agents. This guide focuses on leveraging the unique reactivity of this compound to construct such fused systems efficiently.
| Compound Properties | |
| IUPAC Name | This compound |
| CAS Number | 1064687-15-5[1] |
| Molecular Formula | C₄H₆ClN₃[1] |
| Molecular Weight | 131.56 g/mol [1] |
| Topological Polar Surface Area | 54.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Core Reactivity and Mechanistic Rationale
Understanding the inherent electronic properties of the precursor is paramount to predicting its behavior and designing successful synthetic strategies. The pyrazole ring is an electron-rich aromatic system, which influences the reactivity of its substituents.
-
The 4-Amino Group (C4-NH₂): This is the primary nucleophilic site. It readily participates in condensation reactions with carbonyl compounds (aldehydes, ketones, esters), acylation with acid chlorides, and addition to electrophilic C-C multiple bonds. This reactivity is the cornerstone for building fused six-membered rings like pyrimidines and pyridines.
-
The 5-Chloro Group (C5-Cl): The chlorine atom is a moderately good leaving group, susceptible to nucleophilic aromatic substitution (SNAr). Its displacement by intra- or intermolecular nucleophiles is a key step in many cyclization pathways. The reactivity is enhanced by the electron-withdrawing nature of the pyrazole nitrogens.
-
The Pyrazole Nitrogens (N1/N2): The N1-H is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. The N2 nitrogen is basic and acts as a hydrogen bond acceptor in intermolecular interactions, which can influence crystal packing and solubility.[4]
The synergy between the C4-amino and C5-chloro groups allows for a logical, often sequential, reaction pathway where the amine initiates a reaction and the chloro group is displaced in a subsequent intramolecular cyclization step.
Caption: Key reactive sites on the this compound scaffold.
Application Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine isosteres of immense importance in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[5][6] This protocol describes a robust method for their synthesis via condensation with a β-ketoester followed by cyclization.
Underlying Principle & Mechanism
This transformation is a classic example of a condensation-cyclization reaction. The initial step involves the formation of an enamine intermediate by the reaction of the nucleophilic C4-amino group with the keto group of the β-ketoester. The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. Subsequent dehydration and aromatization yield the stable, fused heterocyclic system. The C5-chloro group remains on the pyrazole ring and can be used for further functionalization in subsequent steps if desired.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
An Application Note for the Large-Scale Synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
Abstract
This compound is a critical heterocyclic building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors used in oncology. This application note provides a detailed, robust, and scalable three-step synthetic protocol for its preparation, designed for researchers in industrial and academic settings. The synthesis begins with the commercially available 3-methyl-1H-pyrazole, proceeding through nitration and catalytic hydrogenation to form the key aminopyrazole intermediate, which is then selectively chlorinated. This guide emphasizes the rationale behind procedural choices, safety considerations for large-scale production, and detailed, step-by-step protocols to ensure reproducibility and high yields.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] Specifically, 4-amino-5-chloropyrazole derivatives are integral components of several targeted therapies, including potent inhibitors for kinases such as JAK, SYK, and FAK1. The precise arrangement of the amine, chloro, and methyl substituents on the pyrazole ring is crucial for molecular recognition and binding affinity.
The synthetic route detailed herein was developed for scalability, cost-effectiveness, and high fidelity, avoiding hazardous reagents and complex purification steps where possible. The three-stage process is outlined below.
Overall Synthetic Workflow
Figure 1: Three-step synthesis workflow for the target compound.
This strategy was chosen for the following reasons:
-
Accessible Starting Material: 3-methyl-1H-pyrazole is a readily available and cost-effective commercial product.
-
Robust Reactions: Nitration, catalytic hydrogenation, and chlorination with N-chlorosuccinimide (NCS) are well-established and highly reliable industrial reactions.
-
Regiochemical Control: The chosen sequence allows for precise control over the position of each substituent, a critical factor in synthesizing the correct isomer. Nitration of 3-methylpyrazole is directed to the 4-position, and subsequent chlorination of the resulting 4-aminopyrazole is directed to the 5-position.
Detailed Experimental Protocols and Rationale
This section provides step-by-step methodologies for each synthetic stage. All procedures should be conducted in a well-ventilated fume hood by trained personnel, utilizing appropriate personal protective equipment (PPE).
Part 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
The first step involves the electrophilic nitration of the pyrazole ring at the C4 position.
Reaction Scheme: (Image of the chemical reaction for the nitration of 3-methyl-1H-pyrazole)
Causality and Rationale:
-
Reagent Choice: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and potent nitrating agent for industrial applications. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the aromaticity of the pyrazole ring.[2] While other reagents like acetyl nitrate can be used, mixed acid is often more cost-effective for large-scale synthesis.[3][4]
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (0–5 °C) during the addition of the pyrazole is critical to prevent runaway reactions and the formation of dinitrated or other side products.[3]
-
Workup Procedure: Quenching the reaction mixture on ice effectively stops the reaction and helps dissipate heat. Neutralization with a base like sodium carbonate is necessary to bring the pH to a neutral range, allowing for the safe and efficient extraction of the product into an organic solvent.
Protocol:
-
Preparation: To a 5 L jacketed reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel, charge concentrated sulfuric acid (98%, 800 mL). Cool the reactor to 0 °C using a circulating chiller.
-
Nitrating Mixture: Slowly add fuming nitric acid (90%, 350 mL) to the sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0–5 °C.
-
Substrate Addition: In a separate vessel, dissolve 3-methyl-1H-pyrazole (410 g, 5.0 mol) in concentrated sulfuric acid (400 mL). This solution should be cooled to approximately 10-15 °C.
-
Reaction: Add the pyrazole solution dropwise to the nitrating mixture over 2–3 hours, maintaining the internal temperature at 0–5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.
-
Quenching: Prepare a separate 20 L vessel with crushed ice (5 kg). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization and Extraction: Once all the ice has melted, slowly add a saturated aqueous solution of sodium carbonate until the pH of the mixture reaches ~7. The product will precipitate as a pale yellow solid. Filter the solid, wash it with cold water (2 x 1 L), and dry it under vacuum at 50 °C to a constant weight.
-
Purity Check: The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Purity should be assessed by HPLC and ¹H NMR.
Part 2: Synthesis of 3-methyl-1H-pyrazol-4-amine
This step involves the reduction of the nitro group to a primary amine using catalytic hydrogenation.
Reaction Scheme: (Image of the chemical reaction for the reduction of 3-methyl-4-nitro-1H-pyrazole)
Causality and Rationale:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[5] It offers excellent activity and selectivity, and it can be easily removed by filtration, which is a significant advantage in large-scale processes.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they solubilize the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
-
Safety: Hydrogen is highly flammable. The reactor must be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures with air. The catalyst can be pyrophoric and should be handled with care, preferably as a wet paste.
Protocol:
-
Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr shaker) with 3-methyl-4-nitro-1H-pyrazole (381 g, 3.0 mol) and methanol (3 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% palladium on carbon (50% wet, 20 g) to the reactor.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4–6 hours.
-
Workup: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (500 mL). Caution: Do not allow the catalyst-laden Celite pad to dry, as it can ignite in air. Quench the pad with water immediately after use.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-pyrazol-4-amine as an off-white or light brown solid. The product is often of sufficient purity for the next step.
Part 3: Synthesis of this compound
The final step is the regioselective chlorination of the aminopyrazole at the C5 position.
Reaction Scheme: (Image of the chemical reaction for the chlorination of 3-methyl-1H-pyrazol-4-amine)
Causality and Rationale:
-
Reagent Choice: N-chlorosuccinimide (NCS) is a mild and highly effective electrophilic chlorinating agent.[6] It is preferred over harsher reagents like chlorine gas or sulfuryl chloride for substrates with sensitive functional groups like amines, as it minimizes side reactions and is easier to handle on a large scale.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and does not react with NCS.
-
Regioselectivity: The amino group at C4 is an activating group that directs electrophilic substitution. The C5 position is sterically accessible and electronically favored for chlorination, leading to the desired product with high regioselectivity.
-
Workup: The succinimide byproduct is water-soluble, allowing for a simple aqueous workup to remove it and any unreacted NCS.
Protocol:
-
Preparation: In a 10 L jacketed reactor, dissolve 3-methyl-1H-pyrazol-4-amine (291 g, 2.5 mol) in acetonitrile (5 L). Stir the solution until all the solid has dissolved.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (350 g, 2.6 mol, 1.05 eq) to the solution in portions over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C if necessary using the reactor jacket.
-
Reaction: Stir the reaction mixture at room temperature for 3–4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Extraction and Isolation: To the resulting slurry, add ethyl acetate (4 L) and water (2 L). Stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer with a 1 M sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford this compound as a crystalline solid.
Data Summary and Yields
The following table summarizes the expected results for a representative large-scale synthesis.
| Step | Starting Material | Molar Eq. | Key Reagents | Product | Typical Yield | Purity (HPLC) |
| 1 | 3-methyl-1H-pyrazole | 1.0 | HNO₃ / H₂SO₄ | 3-methyl-4-nitro-1H-pyrazole | 85–90% | >98% |
| 2 | 3-methyl-4-nitro-1H-pyrazole | 1.0 | H₂, 10% Pd/C | 3-methyl-1H-pyrazol-4-amine | 90–95% | >97% |
| 3 | 3-methyl-1H-pyrazol-4-amine | 1.0 | NCS (1.05 eq) | This compound | 80–88% | >99% |
Scale-Up and Safety Considerations
-
Nitration (Step 1): This is the most hazardous step. The rate of addition and temperature control are paramount to prevent a thermal runaway. Ensure the cooling system is robust and has backup capabilities. The quenching process should also be performed slowly and with extreme care.
-
Hydrogenation (Step 2): Use of hydrogen gas requires an appropriately rated and maintained pressure vessel. The Pd/C catalyst is pyrophoric and must be handled under an inert atmosphere or as a water-wet paste. Proper grounding of all equipment is necessary to prevent static discharge.
-
Chlorination (Step 3): While NCS is relatively safe, it is an oxidizer and should not be mixed with incompatible materials. The reaction can produce a mild exotherm that should be monitored.
Conclusion
This application note details a validated and scalable three-step synthesis for this compound. The process utilizes cost-effective starting materials and robust, well-understood chemical transformations, making it suitable for industrial production. By providing clear rationales for procedural choices and highlighting critical safety considerations, this guide serves as a comprehensive resource for researchers and drug development professionals requiring access to this valuable pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-methyl-1-nitro-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Application Note: Quantitative Analysis of 5-chloro-3-methyl-1H-pyrazol-4-amine using HPLC-UV and GC-MS
Abstract
This document provides detailed analytical methods for the quantification of 5-chloro-3-methyl-1H-pyrazol-4-amine, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. The inherent reactivity and potential for isomeric impurities necessitate robust and reliable analytical control.[1] This note presents two orthogonal techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity identification. The protocols herein are designed to serve as a comprehensive starting point for method development and validation in a regulated environment, adhering to principles outlined by the International Council for Harmonisation (ICH).[2][3][4]
Introduction: The Importance of Quantifying this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product.
The control of impurities, including starting materials, by-products, and degradation products, is a critical aspect of drug development and manufacturing.[5] Regulatory agencies worldwide mandate stringent control over such impurities. Therefore, the development of accurate, precise, and specific analytical methods for the quantification of this compound is not merely a technical exercise but a fundamental requirement for regulatory compliance and patient safety. This application note details two robust methods to achieve this analytical objective.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds.[6][7][8][9][10] For a polar, aromatic compound like this compound, a reversed-phase method provides excellent separation and quantification capabilities.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for the moderately polar pyrazole analyte through hydrophobic interactions.
-
Mobile Phase: A mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) is employed. The buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH. For an amine-containing compound, controlling the pH ensures a single, stable ionization state, which prevents peak tailing and shifting retention times. An acidic pH (e.g., pH 3.0) is chosen to ensure the amine group is protonated, enhancing its polarity and interaction with the mobile phase for better peak shape.
-
Detection: The pyrazole ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is used to scan a range of wavelengths, allowing for the determination of the absorbance maximum (λmax) for optimal sensitivity and for peak purity analysis.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
2.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
2.2.3. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
2.2.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-15 min: 10% to 70% B15-17 min: 70% to 10% B17-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 240 nm (or determined λmax) |
Data Analysis and Validation Parameters
The concentration of this compound in unknown samples is determined by comparing the peak area to a calibration curve generated from the reference standards. The method should be validated according to ICH Q2(R1) guidelines.[2][3][4]
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Specification | Purpose |
| Linearity | R² ≥ 0.999 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |
| Precision (RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
| LOD | S/N ratio of 3:1 | The lowest amount of analyte that can be detected. |
| LOQ | S/N ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | Ensures the method is able to assess the analyte unequivocally in the presence of other components. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[1][11] It serves as an excellent confirmatory method to HPLC, providing orthogonal selectivity and structural information based on the analyte's mass-to-charge ratio and fragmentation pattern.[12][13]
Rationale for Method Design
-
Gas Chromatography: This technique is suitable for volatile or semi-volatile compounds. This compound has sufficient volatility for GC analysis, often without the need for derivatization.[1] A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of heterocyclic amines.
-
Mass Spectrometry: Electron Ionization (EI) is a hard ionization technique that generates reproducible and characteristic fragmentation patterns.[14] These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for highly specific identification and quantification using Selected Ion Monitoring (SIM).
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade) or other suitable solvent
-
Anhydrous Sodium Sulfate
3.2.2. Instrumentation
-
GC system with a split/splitless injector and temperature programming capability.
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole) with an EI source.
-
Analytical column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Data acquisition and processing software.
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Standard Stock Solution with dichloromethane.
3.2.4. Chromatographic and Spectrometric Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Vol. | 1 µL (Split ratio 20:1) |
| Oven Program | Initial 80 °C, hold 2 minRamp at 10 °C/min to 280 °CHold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification |
3.2.5. Expected Mass Spectrum and SIM Ions The molecular weight of C₄H₆ClN₃ is 131.56 g/mol . The molecular ion (M⁺) peak would be expected at m/z 131 (for ³⁵Cl isotope) and 133 (for ³⁷Cl isotope) in an approximate 3:1 ratio. Key fragments would arise from the loss of functional groups. For quantification, characteristic and abundant ions should be selected.
-
Quantifier Ion: m/z 131 (Molecular Ion)
-
Qualifier Ion(s): m/z 133, m/z 96 (M-Cl), m/z 69
Data Analysis and Validation
Quantification is performed by integrating the peak area of the quantifier ion and comparing it against a calibration curve. The qualifier ions are monitored to confirm identity by ensuring their ion ratios are consistent across standards and samples.
Table 2: Typical GC-MS Method Validation Parameters
| Parameter | Specification | Purpose |
| Linearity | R² ≥ 0.995 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | 95.0% - 105.0% recovery | Measures the closeness of the test results to the true value. |
| Precision (RSD) | ≤ 5.0% | Measures the degree of scatter between a series of measurements. |
| LOD | S/N ratio of 3:1 for the quantifier ion | The lowest amount of analyte that can be detected. |
| LOQ | S/N ratio of 10:1 for the quantifier ion | The lowest amount of analyte that can be quantitatively determined. |
| Specificity | Confirmed by retention time and qualifier ion ratios | Ensures unequivocal identification of the analyte. |
Visualization of Analytical Workflows
A clear workflow ensures reproducibility and minimizes errors. The following diagrams outline the key stages in the analysis of this compound.
Caption: General analytical workflow from sample receipt to final report.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The reliable quantification of this compound is essential for ensuring the quality and safety of pharmaceutical products derived from it. This application note provides two robust, orthogonal methods—HPLC-UV for high-throughput quantitative analysis and GC-MS for specific, confirmatory analysis. The detailed protocols and validation guidelines offer a solid foundation for researchers and drug development professionals to establish and implement analytical control strategies for this critical intermediate. As with any analytical method, thorough validation specific to the sample matrix and intended use is required to ensure data integrity and regulatory compliance.
References
- 1. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wiley.com [wiley.com]
- 7. Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 8. perlego.com [perlego.com]
- 9. ebooks.com [ebooks.com]
- 10. Practical HPLC Method Development (Hardcover) | McNally Jackson Books [mcnallyjackson.com]
- 11. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Chloro-3-methyl-1H-pyrazol-4-amine in Modern Agrochemical Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
In the relentless pursuit of novel and effective crop protection agents, certain molecular scaffolds have emerged as "privileged structures" due to their remarkable versatility and potent biological activity. Among these, the pyrazole ring system has established itself as a cornerstone in the design of modern fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and the ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. This guide focuses on a key building block within this chemical class: 5-chloro-3-methyl-1H-pyrazol-4-amine (CAS No: 1064687-15-5) .[3][4][5][6] While seemingly a simple intermediate, this compound represents a critical nexus for the synthesis of a diverse array of high-value agrochemicals. This document will provide an in-depth exploration of its synthesis, its application in the creation of potent active ingredients, and detailed protocols for the biological evaluation of its derivatives.
Physicochemical Properties and Safety Profile
Before delving into synthetic applications, it is imperative to understand the fundamental properties and handling requirements of the starting material.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [5] |
| Molecular Weight | 131.56 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| CAS Number | 1064687-15-5 | [3][4][5][6] |
Safety and Handling:
While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally similar compounds, such as 5-chloro-1H-pyrazol-3-amine and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, indicate that this class of compounds should be handled with care.[7][8][9][10] Key GHS hazard statements for related compounds include:
Recommended Personal Protective Equipment (PPE):
Synthesis of the Core Intermediate: this compound
The efficient synthesis of this key intermediate is paramount for its utilization in agrochemical research and development. While a direct, peer-reviewed synthesis protocol for this compound is not readily found in the literature, a robust synthesis can be logically derived from established methods for analogous pyrazoles, particularly from patents detailing the synthesis of structurally similar pesticide intermediates.[11] The following protocol is an adapted and expertly informed procedure based on the halogenation and reduction of a nitropyrazole precursor.
Logical Synthesis Pathway:
Caption: Logical workflow for the synthesis of the target amine.
Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from the process described for the synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride.[11] The core logic involves the simultaneous reduction of a nitro group and chlorination of the pyrazole ring.
Materials and Reagents:
-
3-Methyl-4-nitro-1H-pyrazole
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Hydrogenation reactor (e.g., Parr apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, combine 3-methyl-4-nitro-1H-pyrazole (1 equivalent) and ethanol.
-
Acidification: Carefully add concentrated hydrochloric acid. The molar ratio of HCl to the starting material is critical for efficient chlorination.[11]
-
Catalyst Addition: Add the palladium on carbon catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).[11]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.[11]
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound hydrochloride. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Hydrochloric Acid: Serves a dual purpose: it acts as the chlorinating agent for the pyrazole ring and ensures the final product is isolated as a more stable hydrochloride salt. The concentration of HCl can influence the regioselectivity of the chlorination.[11]
-
Palladium on Carbon: A standard and highly effective catalyst for the reduction of nitro groups to amines.
-
Ethanol: A common solvent for hydrogenations, as it solubilizes the starting material and is relatively inert under the reaction conditions.
Application in Agrochemical Synthesis: The Gateway to Pyrazole Carboxamide Fungicides
This compound is an ideal precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is of immense commercial importance, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, leading to a potent fungicidal effect.[12][13]
The general synthetic strategy involves the conversion of the starting amine into a pyrazole carboxylic acid, followed by coupling with a desired aniline moiety.
Synthetic Workflow for Pyrazole Carboxamide Fungicides:
Caption: General workflow for synthesizing pyrazole carboxamide fungicides.
Protocol: Synthesis of a Representative Pyrazole Carboxamide
This protocol is a generalized procedure based on common methods for synthesizing pyrazole carboxamide fungicides.[9][13][14][15]
Part A: Synthesis of 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl chloride
-
Diazotization and Sandmeyer Reaction: Convert this compound to the corresponding nitrile (5-chloro-3-methyl-1H-pyrazole-4-carbonitrile) via a Sandmeyer reaction.
-
Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid (5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid) under acidic or basic conditions.
-
Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride, 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride.[9][15]
Part B: Amide Coupling
-
Reaction Setup: In a reaction vessel, dissolve a substituted aniline (e.g., 2-aminobiphenyl derivative, 1 equivalent) in an aprotic solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Addition of Acid Chloride: Slowly add the 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) solution to the aniline mixture, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, and wash with dilute acid and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.
Application in Herbicide and Insecticide Discovery
Beyond fungicides, the this compound scaffold is a valuable starting point for the synthesis of herbicides and insecticides.
Insecticidal Derivatives: The phenylpyrazole class of insecticides, which includes commercial successes like fipronil, demonstrates the potential of this scaffold.[20] These compounds often act as GABA receptor antagonists.[21] this compound can be a key intermediate in the synthesis of novel insecticidal compounds through derivatization of the amine and other positions on the pyrazole ring.
Protocols for Biological Evaluation
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Potato Dextrose Agar (PDA)
-
Solvent (e.g., DMSO)
-
Sterile petri dishes
-
Mycelial plugs of the target fungi
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Plate Preparation: Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). Pour the amended PDA into sterile petri dishes. A solvent-only control (e.g., DMSO) should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%) for each compound.
Protocol 2: Greenhouse Herbicidal Efficacy Screening
Materials:
-
Synthesized pyrazole derivatives
-
Weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) and crop species (for selectivity testing)
-
Pots with soil
-
Greenhouse with controlled environment
-
Spray chamber
-
Solvent, water, and surfactant for formulation
Procedure:
-
Plant Cultivation: Grow the selected weed and crop species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Formulation: Prepare a spray solution of the test compounds by dissolving them in a suitable solvent, then emulsifying in water with a surfactant.
-
Application: Apply the formulations to the plants at a defined rate (e.g., 150 g active ingredient per hectare) using a calibrated spray chamber. Include an untreated control and a commercial standard for comparison.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). For more quantitative data, fresh or dry weight of the above-ground biomass can be measured.
-
Analysis: Compare the efficacy of the test compounds against different weed species and their selectivity towards the crop species.
Protocol 3: Insecticidal Bioassay (e.g., Leaf-Dip Method for Lepidopteran Larvae)
This method is commonly used to evaluate the insecticidal activity of compounds against chewing insects.[20][23]
Materials:
-
Synthesized pyrazole derivatives
-
Target insect pest (e.g., Diamondback moth, Plutella xylostella)[23]
-
Host plant leaves (e.g., cabbage)
-
Solvent, water, and surfactant
-
Petri dishes or ventilated containers
Procedure:
-
Solution Preparation: Prepare serial dilutions of the test compounds in water containing a small amount of solvent and surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent/surfactant solution only.
-
Insect Exposure: Place the treated leaves into petri dishes or ventilated containers. Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, 72 hours).
-
Analysis: Calculate the percentage mortality for each concentration, correct for any control mortality using Abbott's formula, and determine the LC₅₀ value (the concentration that causes 50% mortality).
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in agrochemical research. Its strategic importance lies in its ability to serve as a readily accessible building block for the synthesis of a wide range of biologically active molecules, most notably the commercially significant pyrazole carboxamide SDHI fungicides. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this pyrazole derivative. As the need for new and improved crop protection solutions continues to grow, the strategic use of such pivotal intermediates will undoubtedly play a crucial role in the discovery of the next generation of agrochemicals.
References
- 1. CN103254170A - Pyrazole ring-containing pesticide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 12419 | Sigma-Aldrich [sigmaaldrich.com]
- 4. อนุพันธ์ไพราซอล - ตัวสร้างเฮเตอร์โรไซคลิก (3) [myskinrecipes.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-Chloro-5-methyl-1H-pyrazol-4-amine [myskinrecipes.com]
- 7. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CN101524076A - Fungicide composition - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
synthesis of novel ligands from 5-chloro-3-methyl-1H-pyrazol-4-amine
An Application Guide for the Synthesis of Novel Ligands from 5-chloro-3-methyl-1H-pyrazol-4-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel and diverse ligand libraries starting from the versatile building block, this compound. We delve into the strategic functionalization of this precursor, focusing on robust and scalable synthetic protocols for C-C and C-N bond formation, as well as cyclization reactions to generate fused heterocyclic systems. Each protocol is accompanied by an explanation of the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also adapt and innovate upon these foundational methods.
The Strategic Value of this compound
This compound is an exemplary starting material for ligand synthesis due to its two distinct, orthogonally reactive sites: the 4-amino group and the 5-chloro substituent. This bifunctionality allows for a stepwise and controlled diversification strategy.
-
The 4-Amino Group: A versatile nucleophile, ready for acylation, condensation, and participation in cyclization reactions.
-
The 5-Chloro Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkylamino moieties.
This guide will explore the primary synthetic pathways emanating from this precursor, providing a roadmap for generating libraries of novel chemical entities with potential therapeutic applications.[3][4]
Physicochemical Properties and Safety Considerations
Before commencing any synthetic work, a thorough understanding of the starting material's properties and handling requirements is paramount.
| Property | Value | Source |
| CAS Number | 1064687-15-5 | [5] |
| Molecular Formula | C₄H₆ClN₃ | [5] |
| Molecular Weight | 131.56 g/mol | [5] |
| Appearance | Off-white to light brown solid (typical) | N/A |
| Storage | 4°C, protect from light | [5] |
Safety and Handling: this compound and related aminopyrazoles are classified as hazardous chemicals.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.[6][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[6]
Synthetic Diversification Strategies
The true power of this compound lies in the diverse synthetic routes it enables. The following diagram illustrates the primary pathways for generating structurally distinct ligand families.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and reliable synthetic route involves a three-step process:
-
Pyrazole Ring Formation: Condensation of ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Nitration and Chlorination: Simultaneous chlorination at the 5-position and nitration at the 4-position of the pyrazolone ring.
-
Reduction: Selective reduction of the nitro group to an amine to yield the final product.
Q2: What are the critical safety precautions for this synthesis?
A2: Hydrazine hydrate is highly toxic and corrosive. Phosphorus oxychloride (POCl₃) reacts violently with water and is corrosive. Nitrating agents are strong oxidizers and corrosive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What is a realistic overall yield for this synthesis?
A3: While yields can vary based on the scale and optimization of each step, a well-executed synthesis can be expected to have an overall yield in the range of 50-65%.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
Q: My yield of 3-methyl-1H-pyrazol-5(4H)-one is lower than expected. What are the likely causes and how can I improve it?
A: Low yields in this initial condensation step are often due to incomplete reaction or side reactions. Here's a breakdown of potential issues and solutions:
-
Cause 1: Suboptimal Reaction Temperature. The reaction between ethyl acetoacetate and hydrazine hydrate is exothermic. If the temperature is too low, the reaction may be slow and incomplete. If it's too high, side products can form.
-
Solution: Maintain the reaction temperature around 60°C during the addition of hydrazine hydrate. After the initial reaction, stirring at room temperature for an extended period (e.g., 1 hour) can help drive the reaction to completion.[1]
-
-
Cause 2: Incorrect Stoichiometry. An inappropriate ratio of reactants can lead to unreacted starting materials.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can ensure the complete consumption of the ethyl acetoacetate.[2]
-
-
Cause 3: Inefficient Crystallization. The product is isolated by crystallization. If the solution is not sufficiently cooled or if the crystallization time is too short, the product will remain in the mother liquor.
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product. Allow sufficient time for crystallization to occur. Washing the collected solid with ice-cold ethanol will minimize product loss.[1]
-
Step 2: Synthesis of 5-chloro-3-methyl-4-nitro-1H-pyrazole
Q: I'm having trouble with the nitration and chlorination step. What should I look out for?
A: This step is critical and requires careful control of the reaction conditions.
-
Cause 1: Poor Regioselectivity. While the 4-position of the pyrazole ring is the most favorable for electrophilic substitution, improper conditions can lead to the formation of other isomers.[3]
-
Solution: The use of a standard nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) and controlling the reaction temperature are crucial for achieving the desired regioselectivity.
-
-
Cause 2: Over-nitration or Degradation. Pyrazole rings can be sensitive to harsh nitrating conditions, leading to degradation or the introduction of multiple nitro groups.
-
Solution: Add the nitrating agent slowly and maintain a low reaction temperature (e.g., 0-5°C) to control the exothermicity of the reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Cause 3: Incomplete Chlorination. Achieving efficient chlorination at the 5-position is essential.
-
Solution: Using a suitable chlorinating agent in conjunction with the nitration step is key. A Vilsmeier-Haack type approach, while typically for formylation, indicates the pyrazolone is susceptible to reaction at the 5-position with a chlorine source like POCl₃.[4][5] A more direct approach would be to use a chlorinating agent like N-chlorosuccinimide (NCS).[6]
-
Step 3: Reduction of 5-chloro-3-methyl-4-nitro-1H-pyrazole
Q: During the reduction of the nitro group, I am observing dehalogenation and other side products. How can I improve the selectivity?
A: The selective reduction of a nitro group in the presence of a halogen is a common challenge. The choice of reducing agent and reaction conditions is paramount.
-
Cause 1: Harsh Reducing Conditions. Strong reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C) can lead to the reduction of the chloro group (hydrodehalogenation).[7]
-
Solution 1: Metal-Acid Systems. A milder and often more selective method is the use of a metal in an acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.[8][9] These conditions are generally chemoselective for the nitro group reduction.
-
Solution 2: Catalytic Transfer Hydrogenation. If catalytic hydrogenation is preferred, catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst such as Raney Nickel can be a milder alternative to high-pressure hydrogenation.[8]
-
-
Cause 2: Incomplete Reduction. Insufficient reducing agent or reaction time can lead to a mixture of the desired amine and the starting nitro compound.
-
Solution: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂) and monitor the reaction by TLC until the starting material is fully consumed.
-
-
Cause 3: Difficulty in Product Isolation. The resulting amine can be basic and may require specific workup procedures for efficient isolation.
-
Solution: After the reaction is complete, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine. The product can then be extracted with an organic solvent. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary.[10]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (1.0 eq).
-
In the dropping funnel, place a solution of hydrazine hydrate (1.1 eq) in ethanol.
-
Add the hydrazine hydrate solution dropwise to the ethyl acetoacetate with stirring, maintaining the internal temperature at approximately 60°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath for 30-60 minutes to induce crystallization.
-
Collect the crystalline solid by vacuum filtration and wash it with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid.
| Reagent | Molar Eq. |
| Ethyl Acetoacetate | 1.0 |
| Hydrazine Hydrate | 1.1 |
| Ethanol | Solvent |
| Expected Yield | ~80-85% |
Protocol 2: Synthesis of 5-chloro-3-methyl-4-nitro-1H-pyrazole
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq).
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring by TLC.
-
To introduce the chlorine, add a suitable chlorinating agent such as N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the low temperature.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
| Reagent | Molar Eq. |
| 3-methyl-1H-pyrazol-5(4H)-one | 1.0 |
| Fuming Nitric Acid | Varies |
| Conc. Sulfuric Acid | Varies |
| N-chlorosuccinimide | 1.1 |
| Expected Yield | ~70-75% |
Protocol 3: Synthesis of this compound
-
To a round-bottom flask, add 5-chloro-3-methyl-4-nitro-1H-pyrazole (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Molar Eq. |
| 5-chloro-3-methyl-4-nitro-1H-pyrazole | 1.0 |
| Tin(II) chloride dihydrate | 4.0 |
| Concentrated HCl | Catalyst/Solvent |
| Ethanol | Solvent |
| Expected Yield | ~85-90% |
Visualizing the Process
Synthetic Pathway
References
- 1. banglajol.info [banglajol.info]
- 2. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. Our focus is on identifying, understanding, and mitigating side reactions to improve yield, purity, and process reliability.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a sequential process involving pyrazole ring formation, nitration, chlorination, and reduction. While seemingly straightforward, each step presents unique challenges where minor deviations in conditions or reagent quality can lead to significant side product formation. This guide provides a framework for diagnosing these issues based on experimental observations and offers validated solutions grounded in chemical principles.
The most common and logical synthetic pathway proceeds as follows:
-
Ring Formation: Condensation of ethyl acetoacetate with hydrazine to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Nitration: Electrophilic nitration at the C4 position to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.
-
Chlorination: Conversion of the pyrazolone to the 5-chloro-pyrazole using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reduction: Chemoselective reduction of the nitro group to the target 4-amino pyrazole.
This sequence is critical; nitrating first deactivates the C4 position, thereby directing the subsequent chlorination to the desired C5 position. Reversing this order often leads to a mixture of hard-to-separate isomers.
Core Synthetic Pathway and Major Side Reactions
Caption: Key steps and potential side reactions in the synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing corrective actions.
Question 1: After the chlorination step (using POCl₃), my NMR shows a mixture of products, including a significant amount of starting material and a suspected dichloro-species. What went wrong?
Probable Cause: This issue points to incomplete reaction or over-chlorination, often stemming from issues with temperature control, reaction time, or reagent stoichiometry. The Vilsmeier-Haack type reaction with POCl₃ on pyrazolones can be sluggish and requires sufficient thermal energy to proceed to completion.[1][2][3]
Troubleshooting & Solutions:
-
Temperature & Time: Ensure the reaction is heated to reflux (typically 100-110 °C) and maintained for an adequate duration (often 1.5-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazolone spot is consumed.
-
Reagent Stoichiometry: Use a sufficient excess of POCl₃. A molar ratio of 3-5 equivalents relative to the pyrazolone is common. Using too little will result in an incomplete reaction.
-
Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture quenches POCl₃, reducing its effectiveness and leading to incomplete conversion.
-
Work-up Procedure: A careful work-up is critical. The reaction mixture should be cooled and poured slowly onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. If the product is not precipitating cleanly, it may indicate the presence of undesired, more soluble byproducts.
Question 2: During the final reduction of the nitro group, I'm observing a significant byproduct that appears to be missing the chloro-substituent. Why am I losing the chlorine atom?
Probable Cause: You are experiencing dehalogenation, a common side reaction when using certain catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C).[4] The catalyst that is highly active for nitro group reduction can also readily reduce the C-Cl bond, especially on an electron-rich aromatic system like a pyrazole.
Troubleshooting & Solutions:
-
Change the Reducing Agent: Avoid catalytic hydrogenation with Pd/C. The most reliable method to prevent dehalogenation is to use a metal/acid system.[5][6]
-
Tin(II) Chloride (SnCl₂·2H₂O) in HCl/Ethanol: This is the preferred method for this specific transformation. It is highly chemoselective for the nitro group and does not affect the C-Cl bond.
-
Iron (Fe) powder in Acetic Acid or HCl: This is a cost-effective and robust alternative that also preserves the halogen substituent.[6]
-
-
Optimize Catalytic Conditions (If Necessary): If catalytic hydrogenation is the only option, switching to a less reactive catalyst like Raney Nickel may reduce dehalogenation, though metal/acid systems are superior for this substrate.[4]
Question 3: My final amine product has a persistent yellow or reddish-brown color that I can't remove with recrystallization. What are these colored impurities?
Probable Cause: The color is likely due to trace amounts of azo (-N=N-) or azoxy (-N=N⁺-O⁻-) compounds. These are dimerization byproducts formed from partially reduced nitro-intermediates.[7] They are often highly colored and can be difficult to separate from the desired amine.
Troubleshooting & Solutions:
-
Ensure Complete Reduction: The formation of these byproducts is a sign of incomplete reduction. Increase the equivalents of your reducing agent (e.g., SnCl₂) and/or extend the reaction time. Monitor the reaction by TLC until all nitro-containing starting material is gone.
-
Control Reaction Temperature: For reductions with SnCl₂ or Fe, gentle heating (e.g., 70-80 °C) is often required to drive the reaction to completion and ensure the full reduction to the amine.
-
Purification via Acid-Base Extraction: Before recrystallization, perform an acid-base workup.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). Your desired amine will move to the aqueous layer as the hydrochloride salt, while less basic impurities (like azo compounds) may remain in the organic layer.
-
Basify the aqueous layer with NaOH or NaHCO₃ to a pH of 8-9 to precipitate the free amine.
-
Extract the pure amine back into an organic solvent, dry, and concentrate. This process is often very effective at removing colored impurities.
-
FAQs: Optimizing Your Synthesis
Q: What is the most critical step for controlling the final product's purity?
A: While every step is important, the chlorination step (Step 3) and the subsequent nitro reduction (Step 4) are the most critical for purity. An incomplete or non-selective chlorination introduces isomeric impurities that are nearly impossible to remove later. Similarly, the reduction step is where dehalogenation and colored byproduct formation occur. Careful execution and selection of reagents in these two steps are paramount.
Q: I'm considering chlorinating the pyrazole ring before nitration. Is this a viable strategy?
A: This is generally not a recommended strategy. The pyrazole C4 position is highly activated towards electrophilic substitution.[8][9] Attempting to chlorinate 3-methyl-1H-pyrazol-5(4H)-one directly will likely result in a mixture of 4-chloro and 5-chloro isomers, with the 4-chloro isomer often being a significant component. Nitrating first places a strong electron-withdrawing group at C4, deactivating it and directing the chlorination selectively to C5.
Q: What are the best analytical methods to identify these side products?
A: A combination of techniques is ideal.[7]
-
TLC: Essential for in-process monitoring of reaction completion and spotting the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For example, the formation of the 4-chloro isomer instead of the 5-chloro isomer will result in distinctly different chemical shifts for the remaining ring protons and carbons.
-
Mass Spectrometry (MS), especially GC-MS or LC-MS: Essential for identifying products by their mass-to-charge ratio. This is the best way to confirm dehalogenation (loss of 34/36 Da from the molecular ion) or the presence of dichloro-byproducts (addition of 34/36 Da).
Key Process Parameters and Reagent Choices
To provide a clearer path to success, the tables below summarize the critical choices for the most challenging steps of the synthesis.
Table 1: Comparison of Chlorinating Agents for Pyrazolones
| Reagent | Typical Conditions | Advantages | Common Side Reactions/Issues |
| POCl₃ | Reflux, 3-5 eq. | Effective, common reagent. | Incomplete reaction if T < 100°C; requires strictly anhydrous conditions. |
| SO₂Cl₂ | 0°C to RT, in solvent | Can be more reactive at lower T. | Can lead to over-chlorination; potential for side-chain chlorination. |
| NCS | RT to reflux, in solvent | Milder conditions.[8] | Often less effective for this specific transformation; may require a catalyst. |
| TCCA | RT, solvent-free (mechanochem.) | "Green" method, high yielding.[10][11] | May require specialized equipment (ball mill); less common in standard labs. |
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Typical Conditions | Chemoselectivity & Advantages | Common Side Reactions/Issues |
| SnCl₂·2H₂O / HCl | EtOH, Reflux | Excellent. Highly selective for NO₂, does not reduce C-Cl bonds.[12] | Requires careful pH adjustment during workup to remove tin salts.[4] |
| Fe / HCl or AcOH | EtOH/H₂O, Reflux | Very Good. Cost-effective, robust, and preserves halogens.[6] | Heterogeneous reaction can sometimes be slow; requires filtration of iron salts. |
| H₂ / Pd/C | RT, 1-4 atm H₂ | High efficiency. | Poor. Prone to causing significant dehalogenation of the C-Cl bond.[6] |
| H₂ / Raney Ni | RT-50°C, H₂ pressure | Better halogen tolerance than Pd/C. | Less reactive than Pd/C; potential for incomplete reduction.[12] |
Validated Experimental Protocols
Protocol 1: Chlorination of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one
This protocol is optimized to minimize incomplete conversion.
-
Place 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath and maintain for 2 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes). The starting material should be fully consumed.
-
Cool the mixture to room temperature. In a separate, larger flask, prepare a beaker of crushed ice.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is an exothermic process.
-
The solid product should precipitate. Stir the slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The product is 5-chloro-3-methyl-4-nitro-1H-pyrazole.
Protocol 2: Chemoselective Reduction of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This protocol is designed to prevent dehalogenation and the formation of colored byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 5-chloro-3-methyl-1H-pyrazol-4-amine under different conditions
Technical Support Center: 5-Chloro-3-methyl-1H-pyrazol-4-amine
A Guide to Handling, Storage, and Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their work. Due to the reactive nature of its functional groups—a halogenated pyrazole ring and an aromatic amine—stability can be a critical parameter for reproducible experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting workflows for potential issues, and protocols to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric elements. The primary factors that can cause decomposition of pyrazole compounds are light, moisture, and oxygen[1]. The recommended storage is at 2-8°C , in a tightly sealed container, under an inert atmosphere (argon or nitrogen) , and protected from light by using an amber vial or by wrapping the container in aluminum foil[2][3].
Causality: The 4-amino group and the electron-rich pyrazole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light[1][2]. Storing under an inert gas and in the dark directly mitigates these degradation pathways. The cool temperature slows down the rate of any potential decomposition reactions.
Q2: How should I prepare and store solutions of this compound?
Solutions are generally less stable than the solid material. If possible, prepare solutions fresh for each experiment. If storage is necessary:
-
Solvent Choice: Use anhydrous, de-gassed solvents. Protic solvents like methanol or ethanol are common, but for longer-term storage, aprotic solvents like anhydrous DMSO or DMF may be preferable, depending on your downstream application.
-
Storage Conditions: Store solutions frozen (ideally at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The container headspace should be flushed with argon or nitrogen before sealing.
-
pH Considerations: The amine group makes the compound basic. In neutral or acidic aqueous solutions, it will likely form a more stable protonated salt. However, prolonged storage in non-buffered aqueous solutions is not recommended due to potential hydrolysis or other pH-dependent degradation.
Q3: What are the primary factors that can cause its degradation?
The stability of this compound is influenced by a combination of chemical and environmental factors:
-
Oxidation: The primary degradation pathway for many pyrazole and amine-containing compounds is oxidation[1][2]. This can be caused by air, light, or trace metal impurities.
-
Light Exposure: Many heterocyclic compounds are photosensitive. Derivatives of the pyrazole core have been shown to exhibit photochromic behavior, indicating sensitivity to UV light[4].
-
Moisture: The compound may be hygroscopic. Absorbed water can facilitate hydrolysis or act as a medium for other degradation reactions.
-
Temperature: Elevated temperatures will accelerate the rate of all degradation processes.
-
pH Extremes: Strong acidic or basic conditions may lead to decomposition or unwanted side reactions.
Q4: I've observed a color change in my solid sample (e.g., to brown or yellow). What does this indicate?
A color change, typically to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of oxidized oligomeric or polymeric byproducts[2]. Pyrazoline derivatives, for instance, are known to undergo oxidation to furnish brownish products[2]. If you observe a color change, it is critical to re-analyze the purity of the material before use, as its effective concentration will be lower and the impurities may interfere with your experiment.
Q5: Is this compound sensitive to air or moisture?
Yes. The 4-amino group makes the molecule susceptible to oxidative degradation in the presence of air[5][6]. Additionally, like many amines, it can absorb atmospheric moisture. Proper handling, such as weighing and aliquoting in a glovebox or under a stream of inert gas, is recommended to maintain purity.
Troubleshooting Guide: Addressing Experimental Issues
This section provides structured guidance for diagnosing and resolving specific problems encountered during experiments.
Issue 1: Inconsistent Analytical Results (e.g., HPLC, NMR)
-
Symptom: You observe the appearance of new, unidentified peaks in your HPLC chromatogram or NMR spectrum for a sample that was previously pure. The peak corresponding to your compound may also decrease in area over time.
-
Underlying Cause: This is a classic sign of sample degradation. The new peaks represent degradation products. The amine functionality is a common site for oxidative degradation, potentially leading to imines, nitroso compounds, or other oxidized species[5].
-
Troubleshooting Workflow: Follow a systematic approach to confirm degradation and identify the cause.
References
Technical Support Center: Optimizing Reaction Conditions for 5-chloro-3-methyl-1H-pyrazol-4-amine Derivatization
Welcome to the technical support center for the derivatization of 5-chloro-3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate, its successful functionalization is critical for synthesizing a wide array of compounds with potential therapeutic applications, including kinase inhibitors.[1] This document provides in-depth, field-proven insights into common synthetic transformations, offering troubleshooting advice and detailed protocols to help you navigate experimental challenges and optimize your reaction outcomes.
PART 1: General Troubleshooting Workflow
Before delving into specific reaction types, it's beneficial to have a general framework for diagnosing experimental failures. Most issues in synthesis can be traced back to a few root causes. The following workflow provides a logical progression for identifying and resolving common problems such as low yield, reaction stalling, or the formation of unexpected byproducts.
Caption: A general workflow for troubleshooting common synthetic chemistry issues.
PART 2: Derivatization via N-Acylation
The exocyclic amino group at the C4 position is a primary site for derivatization. N-acylation is a fundamental transformation used to introduce amide functionalities, which can be crucial for modulating biological activity and exploring Structure-Activity Relationships (SAR).
Frequently Asked Questions (FAQs): N-Acylation
Q1: What are the most common reagents for acylating this compound?
A1: The choice of acylating agent depends on the reactivity of your substrate and the desired product. The most common choices are:
-
Acyl Chlorides (R-COCl): Highly reactive, often used with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Reactions are typically fast and conducted at low temperatures (0 °C to RT).
-
Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides, offering more controlled reactions. A base is still recommended.
-
Carboxylic Acids (R-COOH): Require activation with coupling agents such as HATU, HOBt/EDC, or DCC. This method is standard in peptide chemistry and is excellent for preventing racemization if the acyl group contains a chiral center.[2]
Q2: Which base should I choose for my acylation reaction?
A2: The base neutralizes the acidic byproduct and can influence reaction rate and selectivity.
-
Tertiary Amines (TEA, DIPEA): These are sterically hindered, non-nucleophilic bases ideal for scavenging acid without competing in the reaction.
-
Pyridine/DMAP: Pyridine can act as both a base and a nucleophilic catalyst. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate reactions, especially with less reactive anhydrides.[3]
-
Inorganic Bases (K₂CO₃, NaHCO₃): These are suitable for Schotten-Baumann conditions (biphasic, e.g., DCM/water) and can be easier to remove during work-up.
Troubleshooting Guide: N-Acylation
| Problem | Potential Cause & Explanation | Suggested Solution |
| Low to no product formation; starting amine is recovered. | Insufficiently reactive acylating agent: The chosen reagent (e.g., a carboxylic acid without an activator) may not be electrophilic enough. | Switch to a more reactive agent (acyl chloride > anhydride > activated acid). If using a coupling agent, ensure it is fresh and added correctly. |
| Base is too weak or absent: The HCl or R-COOH byproduct can protonate the starting amine, rendering it non-nucleophilic. | Add at least 1.1 equivalents of a suitable base like TEA or DIPEA. For weaker acylating agents, consider using catalytic DMAP.[3][4] | |
| Multiple products are observed, including potential di-acylation. | Reaction at ring nitrogen: While the exocyclic amine is generally more nucleophilic, under harsh conditions (strong base, high temperature), deprotonation and subsequent acylation of the pyrazole ring nitrogen can occur. | Use milder conditions: lower the temperature to 0 °C, use a non-nucleophilic base like DIPEA, and avoid a large excess of the acylating agent. |
| Product decomposes during work-up. | Hydrolysis of the amide product: Some amide products can be sensitive to strongly acidic or basic conditions during aqueous extraction. | Perform extractions using milder conditions, such as saturated sodium bicarbonate solution instead of strong bases, and dilute acids. Ensure the product is not left in aqueous layers for extended periods. |
| Difficulty purifying the product from the tertiary amine base (e.g., TEA). | Formation of triethylammonium salts: The HCl byproduct forms a salt with TEA, which can sometimes be difficult to separate from the product. | Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Follow with a bicarbonate wash to remove any remaining acid. |
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[5]
PART 3: Derivatization via N-Alkylation
N-alkylation introduces alkyl or aryl groups, but presents a significant regioselectivity challenge with 4-aminopyrazoles. Alkylation can occur at the exocyclic C4-amino group or at one of the two endocyclic pyrazole nitrogens (N1 or N2). Controlling the site of reaction is paramount.
Caption: Potential sites of N-alkylation on the 4-aminopyrazole scaffold.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: How can I selectively alkylate the pyrazole ring nitrogens over the exocyclic amine?
A1: Generally, the pyrazole ring NH is more acidic than the exocyclic amino group.[6] Using a strong base like sodium hydride (NaH) will selectively deprotonate the ring, forming a pyrazolate anion. This anion is a potent nucleophile that will react with an alkyl halide. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF, Acetonitrile) also favor ring alkylation.[7][8]
Q2: How can I control regioselectivity between the N1 and N2 positions of the pyrazole ring?
A2: For asymmetrically substituted pyrazoles, alkylation typically yields a mixture of N1 and N2 isomers. The ratio is primarily governed by sterics.[7] The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom. In this compound, the N1 position is adjacent to the methyl group, while the N2 is adjacent to the chloro group. The steric bulk of the methyl group generally directs alkylation to the N2 position, although a mixture is common.
Q3: What if I want to alkylate the exocyclic C4-amino group instead?
A3: Direct alkylation of the exocyclic amine is challenging due to competing ring alkylation. The most reliable method is indirect, via reductive amination . First, react the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is highly selective for the exocyclic amine.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause & Explanation | Suggested Solution |
| A mixture of N1 and N2 regioisomers is formed. | Steric and electronic factors are not sufficiently differentiating: This is a common and often unavoidable outcome in pyrazole alkylation.[7] | Improve selectivity by using a bulkier alkylating agent, which will enhance the steric preference. Alternatively, plan for chromatographic separation of the isomers, as achieving perfect selectivity can be difficult. |
| No reaction occurs with my alkyl halide. | Poor leaving group or inactive halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Tertiary alkyl halides are prone to elimination. | Use an alkyl iodide or bromide. If the halide is unreactive, consider converting it to the corresponding iodide in situ (Finkelstein reaction) or using a more reactive electrophile like an alkyl triflate. |
| Base is too weak or insoluble: If using K₂CO₃, ensure the reaction is heated (e.g., 60-80 °C in DMF) to increase its solubility and reactivity. | Switch to a stronger base like NaH in THF or DMF at 0 °C to RT. Ensure all reagents and solvents are anhydrous, as water will quench the base. | |
| I'm getting over-alkylation (quaternary salt formation). | Excess alkylating agent or harsh conditions: The newly formed N-alkylated pyrazole or secondary exocyclic amine can react again. | Use a stoichiometric amount (1.0-1.1 eq) of the alkylating agent. Add the agent slowly at a lower temperature to maintain control. |
Experimental Protocol: N1/N2-Alkylation (Ring Alkylation)
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous DMF.
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography to separate the regioisomers.
PART 4: Derivatization via Diazotization
The 4-amino group can be converted into a diazonium salt, a highly versatile intermediate. This is achieved through diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] The resulting diazonium salt is typically unstable and used immediately in subsequent reactions, such as Sandmeyer reactions, to introduce a wide variety of substituents.[10][11]
Frequently Asked Questions (FAQs): Diazotization
Q1: Why is it critical to perform diazotization at low temperatures (0-5 °C)?
A1: Aryl and heteroaryl diazonium salts are thermally unstable.[9][12] At higher temperatures, they rapidly decompose, often violently, releasing nitrogen gas and leading to a complex mixture of decomposition products (e.g., phenols from reaction with water). Maintaining a low temperature is essential for the stability of the diazonium intermediate.
Q2: What are some common transformations of the pyrazole-4-diazonium salt?
A2: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst (Sandmeyer reaction):
-
Halogenation: Use CuCl, CuBr, or KI to introduce -Cl, -Br, or -I.
-
Cyanation: Use CuCN to introduce a nitrile group (-CN).
-
Hydroxylation: Gently warm the acidic diazonium salt solution to introduce a hydroxyl group (-OH).
-
Azo Coupling: React the diazonium salt with an electron-rich aromatic compound (e.g., phenol, aniline) to form an azo dye.[11]
Troubleshooting Guide: Diazotization & Subsequent Reactions
| Problem | Potential Cause & Explanation | Suggested Solution |
| Vigorous bubbling (N₂ evolution) is observed immediately upon NaNO₂ addition. | Reaction temperature is too high: The diazonium salt is decomposing as it forms. | Ensure the reaction flask is well-submerged in an ice-salt bath to maintain the internal temperature between 0 and 5 °C. Add the sodium nitrite solution very slowly, dropwise. |
| The starting amine precipitates out of the acidic solution. | Insufficient acid: The amine must be fully dissolved as its hydrochloride or sulfate salt for the reaction to proceed. | Add more of the strong mineral acid (e.g., HCl, H₂SO₄) until the amine fully dissolves before cooling the solution. |
| Low yield in the subsequent Sandmeyer reaction. | Premature decomposition of the diazonium salt: The salt may have decomposed before the addition of the copper catalyst. | Prepare the diazonium salt solution and use it immediately. Ensure the copper(I) salt solution is also pre-cooled and added efficiently. |
| Inactive Copper(I) catalyst: Copper(I) salts can oxidize to the inactive Copper(II) state upon exposure to air. | Use freshly purchased CuCl or CuBr, or prepare it fresh. Ensure the Sandmeyer reaction is performed under conditions that maintain the Cu(I) oxidation state. |
Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination)
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% HBr and water. Cool the mixture to 0-5 °C with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial solid.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) should be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent. Wash the organic layer, dry it, and concentrate. Purify the resulting 4-bromo-5-chloro-3-methyl-1H-pyrazole by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paperpublications.org [paperpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 5-chloro-3-methyl-1H-pyrazol-4-amine in Assays
Welcome to the technical support center dedicated to addressing a common yet critical challenge in the lab: the poor aqueous solubility of promising compounds like 5-chloro-3-methyl-1H-pyrazol-4-amine. As a substituted pyrazole, this compound belongs to a class of heterocyclic molecules renowned for their diverse biological activities and potential as therapeutic agents.[1][2] However, the very structural features that make them effective can also render them poorly soluble in the aqueous buffers essential for most biological assays.[3]
This guide is designed to provide you, our fellow researchers, with a logical, step-by-step framework to diagnose, troubleshoot, and overcome these solubility hurdles. We will move from foundational concepts to practical, hands-on protocols, ensuring the integrity and reliability of your experimental data.
Part 1: Foundational Knowledge - Understanding the Solubility Challenge
Before we can solve the problem, we must understand its nature. This section addresses the fundamental principles governing the solubility of compounds like this compound.
FAQ 1: Why is my this compound not dissolving in my aqueous assay buffer?
The limited aqueous solubility of this compound is rooted in its physicochemical properties. Like many small molecule drug candidates, its structure likely favors a more lipophilic (fat-loving) character over a hydrophilic (water-loving) one. The pyrazole ring system, while containing nitrogen atoms capable of hydrogen bonding, can contribute to a planar structure that stacks efficiently in a solid, crystalline state, making it harder for water molecules to surround and dissolve it.[3][4] Poorly water-soluble drugs are a common issue in drug discovery, with estimates suggesting that a large percentage of new chemical entities fall into this category.[5] This inherent low solubility in aqueous systems like cell culture media or phosphate-buffered saline (PBS) is a primary reason for precipitation.
FAQ 2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Understanding this distinction is crucial for troubleshooting.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under standard conditions, where the dissolved and undissolved forms are in equilibrium. This is a fixed, intrinsic property of the compound in a given solvent.
-
Kinetic Solubility is the concentration of a compound that can be dissolved when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer.[6] Often, this method can achieve a supersaturated solution that is temporarily stable but may precipitate over time as it moves toward thermodynamic equilibrium.
For most in vitro assays, we are primarily concerned with kinetic solubility . The goal is to keep the compound in solution for the duration of the experiment. If your assay is short, a supersaturated solution might be acceptable. However, for longer incubations (e.g., 24-48 hours in cell culture), the compound may precipitate out, reducing its effective concentration and leading to inaccurate results.[7]
Part 2: Initial Assessment - Determining the Solubility Limit in Your System
The first and most critical step is to determine the maximum soluble concentration of this compound in your specific assay medium. This baseline will inform all subsequent steps.
Protocol 1: Preparation of a High-Concentration Stock Solution
A high-quality, clear stock solution is the foundation for avoiding precipitation in your experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to prepare a 10-100 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 131.56 g/mol , you would need 1.32 mg.
-
Dissolution: Add the appropriate volume of DMSO to the accurately weighed powder.
-
Vortex: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonicate (if necessary): If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the final stock solution is completely clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Experimental Determination of Kinetic Solubility
This protocol will help you find the practical upper concentration limit for your compound in your specific assay buffer.
Materials:
-
Prepared high-concentration stock solution in DMSO
-
Your specific assay buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound in the pre-warmed assay buffer.
-
Add 100 µL of buffer to multiple wells or tubes.
-
In the first well, add a volume of your DMSO stock to achieve the highest desired concentration, ensuring the final DMSO concentration is ≤1%. For example, to get a 200 µM solution from a 20 mM stock, add 1 µL of stock to 99 µL of buffer.
-
Mix well and transfer 100 µL to the next well, continuing the serial dilution.
-
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay.
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). Viewing the samples under a microscope can help detect fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum kinetic solubility under these specific conditions.
Data Interpretation
| Observation | Interpretation | Next Steps |
| Clear Solution | The compound is soluble at this concentration in your assay medium. | Proceed with your experiment at or below this concentration. |
| Hazy or Cloudy | The compound is forming a fine precipitate. | This concentration is too high. Use a lower concentration or a solubilization strategy. |
| Visible Crystals | The compound has significantly precipitated out of solution. | This concentration is well above the solubility limit. |
Part 3: Solubilization Strategies & Troubleshooting Workflows
If your required concentration exceeds the determined kinetic solubility, the following strategies can be employed.
Issue 1: Immediate precipitation upon dilution of my DMSO stock solution.
This is a classic case of "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[7]
Caption: Workflow to address "solvent shock" precipitation.
Issue 2: My compound precipitates over time during incubation.
This indicates that your compound concentration is above its thermodynamic solubility limit in the assay medium.
| Potential Cause | Recommended Solution |
| pH Shift in Medium | Cellular metabolism can alter the pH of the medium, affecting compound solubility. Ensure your incubator's CO₂ levels are correct to maintain the buffering capacity of your medium.[8] |
| Interaction with Media Components | Salts, proteins (especially in serum), or other components can interact with your compound, causing it to precipitate.[7] Try reducing the serum percentage or testing solubility in a simpler buffer like PBS. |
| Temperature Fluctuations | Repeatedly moving plates between the incubator and room temperature can cause precipitation. Minimize the time plates are outside the incubator. |
| Compound Instability | The compound may be degrading over time at 37°C. While less common, if suspected, consider reducing the incubation time or adding the compound at later time points. |
Issue 3: I need to reach a higher final concentration.
If reducing the concentration is not an option, you may need to modify your formulation.
Solution 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] However, they must be used with caution as they can have their own biological effects.[9][10][11]
| Co-solvent | Typical Final Concentration | Pros | Cons/Considerations |
| DMSO | < 0.5% (ideally < 0.1%) | Excellent solubilizing power for many compounds. | Can be cytotoxic at higher concentrations; may affect enzyme activity.[9] |
| Ethanol | < 1% | Good solubilizing power; volatile. | Can have cellular effects; potential for evaporation from plates. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Generally well-tolerated; can increase solubility significantly. | Increases viscosity; can affect protein-ligand binding kinetics. |
| Glycerol | 1-5% | Can stabilize proteins. | High viscosity; may not be as effective for highly lipophilic compounds.[12] |
Important: Always run a vehicle control with the same concentration of co-solvent(s) to ensure the observed effects are from your compound and not the solvent.
Solution 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]
-
How to Use: Cyclodextrins can be added to the assay buffer before the compound is introduced. A typical starting point is to test a range of HP-β-CD concentrations (e.g., 1-10 mM) in your buffer.
-
Mechanism: By forming an inclusion complex, the cyclodextrin effectively shields the hydrophobic compound from the aqueous environment, preventing precipitation.[16][17]
Solution 3: pH Modification
The solubility of ionizable compounds can be significantly influenced by pH. As 5-chloro-3-methyl-1H-pyrazol-4-amine contains a basic amine group, its solubility may increase at a lower (more acidic) pH where the amine group is protonated and thus more polar.
-
How to Test: Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) and test the kinetic solubility of your compound in each.
-
Consideration: Ensure that the chosen pH is compatible with your assay system (e.g., it does not inactivate your enzyme or harm your cells). The optimal pH for oral drug formulations is often between 4 and 8.[5]
Part 4: Decision-Making & Best Practices
Choosing the right strategy is key to success. This workflow can guide your decision-making process.
Caption: Decision tree for selecting a solubilization strategy.
Best Practice: The Importance of Vehicle Controls
Whenever you modify the solvent or buffer to improve compound solubility, it is absolutely essential to run parallel vehicle controls. This means treating a set of cells or an enzyme reaction with the exact same formulation (e.g., buffer with 1% PEG and 0.1% DMSO) but without your compound of interest. This is the only way to ensure that any observed biological effects are due to your compound and not the solubilizing agents themselves.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
This guide provides an in-depth troubleshooting resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine. As a key intermediate in medicinal chemistry, successful and reproducible synthesis is critical. This document moves beyond a simple protocol, offering insights into the causality of common experimental challenges and providing robust, field-proven solutions.
Proposed Synthetic Pathway
The most common and reliable route to this compound involves a three-step sequence starting from 3-methyl-1H-pyrazol-5(4H)-one. This pathway is designed to control regioselectivity by first installing the nitro group at the C4 position, followed by chlorination and subsequent reduction.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Nitration of 3-methyl-1H-pyrazol-5(4H)-one
Q1: The nitration reaction is sluggish, incomplete, or shows no conversion. What went wrong?
-
Probable Cause 1: Inactive Nitrating Agent. The nitronium ion (NO₂⁺) is the active electrophile. If using a mixed acid system (HNO₃/H₂SO₄), the concentration and quality of the acids are paramount. Old or improperly stored nitric acid may have a lower concentration.
-
Solution 1: Use fresh, concentrated (98-100%) sulfuric acid and fuming nitric acid. The reaction should be conducted at a low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions. Careful, slow addition of the pyrazole to the pre-mixed, chilled acid solution is critical.
-
Probable Cause 2: Insufficiently Activating Conditions. While pyrazoles are generally reactive, the tautomeric pyrazolone form may require strong acidic conditions to favor the formation of the reactive species for electrophilic substitution.
-
Solution 2: Ensure the sulfuric acid is in sufficient excess to act as both a catalyst and solvent, fully protonating the substrate. If mixed acid fails, consider alternative nitrating agents like acetyl nitrate, prepared in situ from acetic anhydride and nitric acid, which can be more effective for certain heterocyclic systems.
Q2: My NMR analysis shows multiple products, suggesting poor regioselectivity or over-nitration.
-
Probable Cause: Reaction Temperature Too High. Nitration is highly exothermic. A runaway temperature can lead to the formation of dinitrated products or other undesired isomers. Nitration of pyrazoles typically occurs at the C4 position, but harsh conditions can affect selectivity.[1]
-
Solution: Maintain strict temperature control. Use an ice/salt bath to keep the internal reaction temperature below 5 °C during the addition of the substrate. After addition, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor closely by TLC or LCMS to avoid over-reaction.
Step 2: Chlorination of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one
Q1: The chlorination with phosphorus oxychloride (POCl₃) results in a low yield or a complex mixture.
-
Probable Cause 1: Insufficient Reagent or Temperature. The conversion of the pyrazolone to the chloropyrazole requires activation of the carbonyl oxygen by POCl₃. This reaction often requires heat to proceed to completion.
-
Solution 1: The reaction is typically performed using POCl₃ as both the reagent and solvent. It should be heated to reflux (approx. 105-110 °C) for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC/LCMS. A catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.
-
Probable Cause 2: Degradation or Side Reactions. Pyrazole rings can be sensitive to harsh reagents and high temperatures. Prolonged heating can lead to decomposition or ring cleavage, although this is less common for this specific transformation.[2]
-
Solution 2: Optimize the reaction time. Once the starting material is consumed (as per TLC/LCMS), work up the reaction promptly. Pouring the cooled reaction mixture carefully onto crushed ice is the standard workup to decompose excess POCl₃.
Q2: Are there milder alternatives to POCl₃ for this chlorination?
-
Probable Cause: POCl₃ is highly corrosive, moisture-sensitive, and the workup can be hazardous. Milder reagents are often sought for process safety and substrate compatibility.
-
Solution: While POCl₃ is standard for converting the pyrazolone tautomer, other chlorinating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are effective for direct C-H chlorination of pyrazole rings.[3][4] However, for the 3-methyl-4-nitro-1H-pyrazol-5(4H)-one substrate, the reaction with POCl₃ is not a direct C-H chlorination but a conversion of the keto tautomer, for which it is exceptionally well-suited. Using NCS would likely require a different pyrazole precursor.
Step 3: Reduction of 5-chloro-3-methyl-4-nitro-1H-pyrazole
Q1: The nitro reduction using Tin(II) chloride is incomplete, leaving nitro or intermediate species.
-
Probable Cause 1: Insufficient Reducing Agent. The stoichiometry of the reduction of a nitro group to an amine by SnCl₂ in acidic media requires at least 3 equivalents of the reductant.
-
Solution 1: Use a significant excess of SnCl₂·2H₂O (typically 4-5 equivalents) to ensure the reaction goes to completion. The reaction is often run in a polar solvent like ethanol or ethyl acetate with concentrated HCl.[5]
-
Probable Cause 2: Ineffective Workup. The product amine can form a stable salt with tin, making isolation difficult.[6]
-
Solution 2: After the reaction is complete, the solvent is typically removed. The residue is then taken up in water and basified carefully with a strong base (e.g., NaOH or Na₂CO₃ solution) to a high pH (>10). This precipitates tin salts (stannous/stannic hydroxides) and liberates the free amine, which can then be extracted with an organic solvent like ethyl acetate. Thorough extraction is necessary.
Q2: I am observing dehalogenation (loss of the chloro group) during the reduction.
-
Probable Cause: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, but it is known to cause dehalogenation, especially with aryl chlorides.[7]
-
Solution: Avoid catalytic hydrogenation if dehalogenation is a problem. Stick to metal/acid systems which are generally chemoselective for the nitro group in the presence of aryl halides. SnCl₂/HCl is a good choice.[5] Other alternatives that are less prone to causing dehalogenation include iron powder in acetic acid or ammonium chloride solution.[6][8]
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: The nitration step involves handling highly corrosive and oxidizing strong acids; always work in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). The chlorination with POCl₃ is also hazardous; POCl₃ reacts violently with water and the workup should be done carefully by adding the reaction mixture to ice, never the other way around. The final product and intermediates should be handled as potentially toxic.
Q: My final product is difficult to purify. What are the best methods? A: The crude product after extraction can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be effective if the crude purity is high enough.
Q: Can the order of the chlorination and nitration steps be reversed? A: No. Electrophilic substitution (nitration) on an unsubstituted 3-methyl-1H-pyrazol-5-one will occur preferentially at the electron-rich C4 position.[3] If you were to chlorinate first, it would likely also target the C4 position, preventing the subsequent introduction of the nitro group at the desired location. The prescribed order ensures correct regiochemistry.
Detailed Experimental Protocol
This protocol provides a representative procedure. Quantities should be adjusted based on the desired scale.
Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0 °C. Slowly and dropwise, add fuming nitric acid (10 mL), ensuring the temperature does not exceed 10 °C.
-
Cool the resulting nitrating mixture to 0 °C.
-
In small portions, add 3-methyl-1H-pyrazol-5(4H)-one (10.0 g) over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH ~7), and dried under vacuum to yield the product.
Step 2: Synthesis of 5-chloro-3-methyl-4-nitro-1H-pyrazole
-
To a flask fitted with a reflux condenser and a calcium chloride drying tube, add 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (10.0 g).
-
Add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. Monitor by TLC (e.g., 30% EtOAc/Hexanes).
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare 300 g of crushed ice. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the ice with efficient stirring.
-
After the ice has melted, a solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 3: Synthesis of this compound
-
In a round-bottom flask, suspend 5-chloro-3-methyl-4-nitro-1H-pyrazole (5.0 g, 1 equiv.) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 32 g, 5 equiv.) in ethanol (100 mL).[5]
-
Stir the suspension and add concentrated hydrochloric acid (20 mL) dropwise. The reaction may be mildly exothermic.
-
Heat the mixture to reflux (approx. 80 °C) for 4 hours, or until TLC/LCMS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with 100 mL of water. Cool the flask in an ice bath and carefully basify the solution to pH > 10 by the slow addition of 40% aqueous NaOH solution. A thick, white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data & Workflow Summary
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 0 to RT | 3 | 75-85 |
| 2 | Chlorination | POCl₃ | ~110 (Reflux) | 3 | 80-90 |
| 3 | Reduction | SnCl₂·2H₂O, HCl | ~80 (Reflux) | 4 | 70-85 |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. chim.it [chim.it]
- 2. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1H-pyrazol-5-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
minimizing impurity formation in 5-chloro-3-methyl-1H-pyrazol-4-amine production
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine, with a focus on minimizing impurity formation through troubleshooting and frequently asked questions.
Technical Support Center: Production of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important heterocyclic intermediate. By understanding the causality behind impurity formation, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your results.
Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the cyclization of a β-ketonitrile with hydrazine to form a pyrazole core, followed by functionalization at the C4 and C5 positions. Understanding this pathway is the first step in diagnosing and preventing impurity formation.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis. Each Q&A provides a diagnosis of the potential causes and offers actionable solutions based on chemical principles.
Q1: Why is my overall yield unexpectedly low?
Possible Causes & Solutions:
-
Incomplete Cyclization (Step 1): The initial Paal-Knorr synthesis is crucial.[1][2] Incomplete reaction can result from suboptimal pH or temperature.
-
Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 1,3-dicarbonyl compound is consumed. Ensure the reaction is heated sufficiently, as cyclization can be slow at room temperature.[3]
-
-
Poor Regioselectivity: If using a substituted hydrazine, two regioisomers can form. While this is not an issue with hydrazine hydrate, it is a critical consideration in other pyrazole syntheses and highlights the importance of controlling reaction conditions to favor the desired isomer.[4]
-
Degradation during Vilsmeier-Haack Reaction (Step 2): The Vilsmeier-Haack reagents (e.g., POCl₃/DMF) are highly reactive and can cause charring or polymerization if the temperature is not carefully controlled.[3][5]
-
Troubleshooting: Add the pyrazolone intermediate slowly to the pre-formed Vilsmeier reagent at low temperatures (typically 0-5 °C). Allow the reaction to warm to room temperature gradually and monitor completion by TLC/HPLC.
-
-
Product Loss During Workup/Purification: The final amine product may have some water solubility, leading to losses during aqueous workups. It can also be sensitive to oxidation.
-
Troubleshooting: After quenching the reaction, adjust the pH to be basic (pH 9-11) before extraction to ensure the amine is in its freebase form.[6] Use a suitable organic solvent like ethyl acetate for extraction. Consider performing the purification steps under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of the final product. How can I identify it?
Possible Impurities & Identification Strategy:
This is a common and critical issue. The identity of an impurity dictates the strategy for its removal. The diagram below illustrates potential pathways to common impurities.
Caption: Potential pathways for the formation of common process-related impurities.
Troubleshooting Table for Impurity Identification
| Potential Impurity | Likely Origin | Identification Method | Mitigation Strategy |
| Starting Material | Incomplete reaction. | Compare retention time (HPLC) and mass (LC-MS) with an authentic standard of the starting aldehyde. | Increase reaction time, temperature, or reagent stoichiometry for the amination step. |
| De-chlorinated Analog | Hydrolysis of the C5-chloro group during workup or on storage, especially in aqueous or protic solvents. | Look for a mass peak that is ~34.5 Da lighter than the product (Cl vs. H). | Ensure workup conditions are not excessively acidic or basic for prolonged periods. Store the final product in a dry, inert environment. |
| Dimeric/Polymeric Species | High reaction temperatures or presence of catalytic impurities can lead to self-condensation, especially of the aldehyde intermediate. | Look for mass peaks that are approximately double the molecular weight of the product or its precursors. | Maintain strict temperature control during all reaction steps. Use high-purity solvents and reagents. |
| Isomeric Byproducts | While less common with unsubstituted hydrazine, side reactions can lead to isomers. | Isomers will have the same mass. Use high-resolution NMR or co-injection with an analytical standard (if available) to confirm. | Re-evaluate the initial cyclization conditions. Purification by chromatography is often required. |
Q3: My final product is off-color (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
Possible Causes & Solutions:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which often produces highly colored radical species or polymers. This is a very common cause of discoloration.
-
Solution: Handle the final product under an inert atmosphere (N₂ or Ar). Store the material in a dark, cold place (2-8°C is recommended).[7] If the material is already discolored, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can often remove the colored impurities. Adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup can sometimes prevent oxidation.
-
-
Residual Reagents or Catalysts: Trace amounts of reagents from previous steps can cause color.
-
Solution: Ensure the purification method is robust. A wash with a dilute brine solution during workup can help remove residual water-soluble reagents. If discoloration persists, column chromatography on silica gel is an effective method for removing polar, colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of my starting materials and solvents?
A1: It is absolutely critical. Impurities in starting materials can directly translate to impurities in your final product. For example, impurities in ethyl acetoacetate can lead to the formation of undesired pyrazole side-products. Solvents containing water can interfere with the Vilsmeier-Haack reaction, while peroxide impurities in ether solvents can promote oxidation.
-
Best Practice: Always use reagents and solvents from reputable suppliers. When possible, test the purity of your starting materials by NMR or GC before use. Use anhydrous solvents for moisture-sensitive steps.
Q2: What is the best method for monitoring reaction progress?
A2: A combination of TLC and HPLC is ideal.
-
TLC: Excellent for rapid, qualitative assessment of the presence or absence of starting materials and the formation of the main product. A typical system for these compounds might be a 1:1 mixture of ethyl acetate and hexanes.
-
HPLC: Provides quantitative data on the conversion of starting material and the formation of impurities. This data is invaluable for optimizing reaction conditions. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid or trifluoroacetic acid is a good starting point for method development.
Q3: What are the key safety considerations for this synthesis?
A3: Several reagents used in this synthesis are hazardous.
-
Hydrazine: Is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.
-
General Precautions: Always review the Safety Data Sheet (SDS) for every chemical before use.
Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Analysis
This protocol provides a baseline for monitoring the purity of this compound.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small organic molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the compounds. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min. | A broad gradient is effective for separating starting materials, intermediates, product, and unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Pyrazole rings typically have strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents column overloading. |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile/Water. | Ensures complete dissolution and compatibility with the mobile phase. |
References
- 1. Unit 4 Pyrazole | PDF [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into viable synthetic strategies. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind experimental choices, ensuring you can navigate challenges and optimize your synthetic outcomes.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block in medicinal and agrochemical research. Its synthesis, however, requires careful control of regioselectivity to correctly install the chloro, methyl, and amino groups on the pyrazole core. The primary challenges lie in managing the electronic properties of the pyrazole ring, which are significantly altered by each substituent addition.
This guide details two primary, validated synthetic routes:
-
Route A: The Nitration-Reduction Pathway. A classic and robust method that builds the pyrazole core, chlorinates it, and then introduces the amine functionality via a nitro intermediate. This route offers reliable control over the position of the chloro and amino groups.
-
Route B: The Late-Stage Chlorination Pathway. An alternative approach that begins with a pre-formed aminopyrazole and introduces the chlorine atom in a later step. This route can be more atom-economical but presents unique challenges regarding the regioselectivity of the halogenation step.
Route A: The Nitration-Reduction Pathway
This strategy is arguably the most well-established method. It involves the sequential functionalization of a 3-methyl-1H-pyrazol-5-one precursor. The key steps are the formation of the 5-chloropyrazole, followed by nitration at the C4 position and subsequent reduction to the desired amine.
Caption: Synthetic scheme for Route A.
Experimental Protocol: Route A
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) dissolved in ethanol.
-
Reaction: Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Isolation: Cool the mixture in an ice bath. The product will precipitate as a white solid. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.[1]
Step 2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole
-
Setup: In a fume hood, charge a round-bottom flask with 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) and add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110°C) for 2-3 hours. The solution will become a dark syrup.
-
Work-up: Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8 is reached. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-chloro-3-methyl-1H-pyrazole.
Step 3: Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
-
Setup: Add concentrated sulfuric acid (H₂SO₄) to a flask and cool to 0°C in an ice-salt bath.
-
Nitration: Slowly add 5-chloro-3-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid. Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not rise above 5-10°C.[2] After addition, let the mixture stir at this temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The nitrated product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[3][4]
Step 4: Synthesis of this compound
-
Setup: Suspend the 5-chloro-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Reduction: Add a reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂): Add SnCl₂·2H₂O (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.[5]
-
Catalytic Hydrogenation: Use H₂ gas (balloon or Parr shaker) with a catalyst like 10% Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate.
-
-
Work-up (for SnCl₂): Cool the reaction, and if using HCl, carefully basify with concentrated NaOH solution until a pH > 10 is reached to precipitate tin salts. Filter the mixture through Celite® and extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent. The resulting crude amine can be purified by recrystallization or column chromatography.
Data Summary: Route A
| Step | Key Reagents | Typical Conditions | Typical Yield | Key Considerations |
| 1 | Ethyl Acetoacetate, Hydrazine | Ethanol, Reflux | >90% | Control initial exotherm. |
| 2 | POCl₃ | Reflux (100-110°C) | 60-80% | Highly corrosive; perform work-up carefully in a fume hood. |
| 3 | HNO₃, H₂SO₄ | 0-10°C | 70-85% | Strict temperature control is crucial to prevent over-nitration or side reactions.[2] |
| 4 | SnCl₂/HCl or H₂/Pd-C | Reflux or RT | 65-90% | Choice of reducing agent depends on other functional groups; work-up for tin can be tedious.[5] |
Troubleshooting Q&A: Route A
-
Q: My yield for the chlorination step (Step 2) is very low. What could be wrong?
-
A: Low yields in this Vilsmeier-Haack type reaction can result from insufficient POCl₃ or incomplete reaction. Ensure you are using at least 3 equivalents of POCl₃ and that the reflux was maintained for the full duration. Additionally, moisture can quench the reagent, so use dry glassware and reagents. During work-up, ensure complete neutralization before extraction, as the product may remain protonated in the aqueous layer.
-
-
Q: During nitration (Step 3), my reaction mixture turned black and I got a complex mixture of products. Why?
-
A: This indicates decomposition or side reactions, almost always due to poor temperature control. The nitration of activated heterocyclic rings is highly exothermic. If the temperature rises significantly above 10°C, you risk oxidation of the pyrazole ring and the formation of dinitro products.[3] Ensure your cooling bath is efficient and the nitrating mixture is added very slowly.
-
-
Q: The reduction of the nitro group (Step 4) is incomplete. How can I improve it?
-
A: If using SnCl₂, ensure you have a sufficient excess (at least 3 eq) and that the reaction is heated adequately. The nitro-pyrazole may have poor solubility; using concentrated HCl as the solvent can help. If using catalytic hydrogenation, the catalyst may be poisoned. Ensure the starting material is pure and consider using a fresh batch of Pd/C catalyst.
-
Route B: The Late-Stage Chlorination Pathway
This alternative route prioritizes the formation of the aminopyrazole scaffold first, followed by a regioselective chlorination at the C5 position. This can be more efficient if the aminopyrazole precursor is readily available. The main scientific challenge is to direct the electrophilic chlorination to C5 in the presence of a highly activating amino group at C4, which could direct substitution elsewhere.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 5-chloro-3-methyl-1H-pyrazol-4-amine Derivatives: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Among the vast landscape of pyrazole-containing scaffolds, derivatives of 5-chloro-3-methyl-1H-pyrazol-4-amine have emerged as a promising class of molecules with significant potential for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of various derivatives of this core structure, focusing on their synthesis, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their biological effects and explore the underlying mechanisms of action, supported by experimental data and detailed protocols to empower your research endeavors.
The Versatile Scaffold: this compound
The this compound core offers a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The presence of the amine group at the 4-position provides a convenient handle for the introduction of diverse functionalities, allowing for the systematic exploration of chemical space. Furthermore, the chloro and methyl substituents on the pyrazole ring can influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
Synthesis of the Core Intermediate and its Derivatives
The journey to novel therapeutic agents begins with the efficient synthesis of the core scaffold and its subsequent derivatization.
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
A common precursor for the synthesis of 4-amino pyrazole derivatives is the corresponding 4-carbaldehyde. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of activated aromatic and heterocyclic compounds, including pyrazolones.[3]
Experimental Protocol: Vilsmeier-Haack Reaction
-
To a stirred solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is then heated at reflux for a specified period.
-
After completion of the reaction, the mixture is poured onto crushed ice and neutralized to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[4][5]
Spectroscopic Characterization of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:
-
¹H-NMR (CDCl₃, 400 MHz) δ: 9.98 (s, 1H, -CHO), 7.56–7.47 (m, 5H, ArH), 2.54 (s, 3H, –CH₃).[4]
-
IR (KBr, cm⁻¹): 1677 (C=O).[4]
From this aldehyde, the 4-amine can be synthesized through various methods, such as reductive amination or conversion to an oxime followed by reduction.
Comparative Analysis of this compound Derivatives
The versatile 4-amino group serves as a launchpad for the synthesis of diverse derivatives, including Schiff bases, amides, and sulfonamides. This section provides a comparative overview of these classes, highlighting their synthesis, biological activities, and structure-activity relationships.
Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized by the condensation of primary amines with aldehydes or ketones.[6][7] They are known to possess a wide range of biological activities.
Synthesis of Schiff Base Derivatives
A solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and a substituted aniline in ethanol is refluxed for a few hours.[8] Upon cooling, the Schiff base product precipitates and can be purified by filtration and recrystallization.[8]
dot
Caption: Synthesis of Schiff Base Derivatives.
Biological Activity and SAR:
Schiff bases derived from pyrazoles have demonstrated significant antimicrobial and anticancer activities.[9] For instance, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline has been synthesized and its crystal structure determined.[8] The biological activity of these compounds is often influenced by the nature of the substituent on the aniline ring. Electron-withdrawing groups can enhance the antimicrobial activity.
Amide Derivatives
Amide derivatives are another important class of compounds that can be synthesized from the 4-amino pyrazole core. The amide bond is a key feature in many biologically active molecules.
Synthesis of Amide Derivatives
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, obtained by the oxidation of the corresponding aldehyde, can be converted to the acid chloride using thionyl chloride.[5] The subsequent reaction of the acid chloride with various amines or anilines yields the desired amide derivatives.[5]
dot
Caption: Synthesis of Amide Derivatives.
Biological Activity and SAR:
Amide derivatives of pyrazoles have shown a broad spectrum of biological activities, including antifungal and antiviral properties.[10] The nature of the substituent on the amine portion of the amide can significantly impact the biological activity. For example, the introduction of heterocyclic moieties can lead to enhanced antimicrobial effects.
Sulfonamide Derivatives
Sulfonamides are a well-established class of therapeutic agents, and their incorporation into the pyrazole scaffold has yielded compounds with promising biological profiles.[11]
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives can be prepared by reacting the 4-amino pyrazole with a substituted sulfonyl chloride in the presence of a base like pyridine.
dot
Caption: Synthesis of Sulfonamide Derivatives.
Biological Activity and SAR:
Pyrazole-sulfonamide derivatives have been investigated for their anticancer and antimicrobial activities.[11][12] The substituents on the sulfonyl chloride play a crucial role in determining the potency and selectivity of these compounds.
Comparative Biological Performance
| Derivative Class | Key Synthetic Reaction | Primary Biological Activities | Structure-Activity Relationship Highlights |
| Schiff Bases | Condensation of aldehyde with amine | Antimicrobial, Anticancer | Electron-withdrawing groups on the aryl ring often enhance activity. |
| Amides | Acylation of amine with acid chloride | Antifungal, Antiviral | Introduction of heterocyclic moieties can increase potency. |
| Sulfonamides | Reaction of amine with sulfonyl chloride | Anticancer, Antimicrobial | Nature and position of substituents on the sulfonyl group are critical for activity. |
Mechanistic Insights: Targeting Key Cellular Pathways
The biological activities of these pyrazole derivatives stem from their ability to interact with specific molecular targets within cancer cells and pathogenic microorganisms.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[13][14] Several pyrazole derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[15][16][17][18][19]
dot
Caption: Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest.
The pyrazole core can act as a scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of CDK2, preventing its kinase activity and halting the progression of the cell cycle.
Antimicrobial Activity: Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[2][20] It is a well-validated target for antibacterial drugs. Pyrazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.[21][22][23][24][25]
dot
Caption: Pyrazole derivatives can inhibit DNA gyrase, disrupting essential bacterial processes.
These compounds can bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to the accumulation of double-strand breaks.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The ease of synthesis and the ability to introduce a wide range of substituents at the 4-amino position allow for the fine-tuning of their biological activity. The demonstrated inhibition of key cellular targets such as CDK2 and DNA gyrase provides a solid mechanistic foundation for their therapeutic potential.
Future research in this area should focus on the systematic exploration of the structure-activity relationships for different classes of derivatives. The synthesis and evaluation of focused libraries of compounds will be crucial for identifying candidates with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular interactions between these compounds and their biological targets, which will guide the rational design of the next generation of pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 24. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Definitive Structural Validation of 5-chloro-3-methyl-1H-pyrazol-4-amine: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the primary method for absolute structural elucidation, Single-Crystal X-ray Diffraction (SCXRD), with complementary spectroscopic techniques, using the novel heterocyclic building block, 5-chloro-3-methyl-1H-pyrazol-4-amine, as our central case study. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, making the rigorous validation of their structure paramount.[1][2]
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful and definitive technique for determining the precise three-dimensional structure of a crystalline material.[3][4] It moves beyond the inferential nature of spectroscopy to provide direct, unambiguous evidence of atomic positions, bond lengths, bond angles, and intermolecular interactions. For a novel compound like this compound, SCXRD is the only method that can unequivocally confirm the exact tautomeric form and the precise arrangement of the chloro, methyl, and amine substituents on the pyrazole ring.
The causality behind choosing SCXRD is its ability to generate an electron density map of the molecule, which is then used to build an atomic model. This process is not based on interpreting indirect properties but on the physical diffraction of X-rays by the electron clouds of the atoms within a highly ordered crystal lattice. The result is a self-validating system; a poor-quality crystal or incorrect structural model will yield a poor fit between the observed and calculated diffraction patterns, immediately flagging inconsistencies.
Experimental Workflow for SCXRD Validation
The journey from a synthesized powder to a solved crystal structure is a multi-step process, where the quality of the outcome is critically dependent on the success of the initial crystallization phase.
Caption: Workflow for structural validation by Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol: SCXRD
-
Synthesis and Purification: The target compound, this compound, must first be synthesized. While various routes to substituted aminopyrazoles exist[5][6], a common approach involves the cyclization of appropriate precursors like β-ketonitriles with hydrazine derivatives. The final product must be purified to >98% purity, typically by column chromatography or recrystallization, as impurities can severely inhibit crystal growth.
-
Crystallization (The Critical Bottleneck): Growing a single, high-quality crystal suitable for diffraction is often the most challenging step.[7][8] The goal is to slowly bring a solution from a stable, undersaturated state to a metastable, supersaturated state where nucleation and crystal growth can occur without crashing out as a powder.
-
Solvent Selection: A preliminary solubility screen is performed with a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane). An ideal solvent is one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.
-
Method 1: Slow Evaporation: This is the simplest method.[9] i. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small vial. ii. Cover the vial with a cap, pierced with a needle or with parafilm containing a few pinholes. iii. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Method 2: Vapor Diffusion: This technique is more controlled and uses a binary solvent system.[4][10] i. Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., DMF, DMSO). ii. Place this vial, uncapped, inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). iii. Vapors of the anti-solvent slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.
-
-
Data Collection: i. A suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is carefully mounted on a goniometer head. ii. The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. iii. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) in a single-crystal diffractometer. iv. The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Structure Solution and Refinement: i. The positions and intensities of the diffraction spots are indexed to determine the unit cell parameters and space group. ii. The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model. iii. The model is "refined" using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the experimentally observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.
Anticipated Crystallographic Data
While a crystal structure for the exact title compound is not publicly available, data from the closely related analog 5-Chloro-1-phenyl-1H-pyrazol-4-amine provides a strong indication of the expected parameters.[11]
| Parameter | Expected/Representative Value | Significance |
| Chemical Formula | C₄H₆ClN₃ | Confirms the elemental composition. |
| Molecular Weight | 131.56 g/mol | Derived from the formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., a=3.8, b=9.9, c=22.6 | Dimensions of the unit cell. |
| α, β, γ (°) | e.g., α=90, β=92.8, γ=90 | Angles of the unit cell. |
| Volume (ų) | ~870 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R-indices | R₁ < 0.05 | A key indicator of the quality of the final refined model. |
| Bond Lengths | C-Cl, C-N, N-N, etc. | Provides definitive proof of connectivity and bond order. |
| Bond Angles | Angles within the pyrazole ring | Confirms the geometry of the heterocyclic core. |
| Torsion Angles | e.g., H-N-C-C | Defines the conformation of the amine group relative to the ring. |
Part 2: Comparative Analysis with Spectroscopic Techniques
While SCXRD is definitive, it requires a high-quality single crystal, which is not always achievable.[3][12] Therefore, a combination of spectroscopic methods is essential for characterizing the bulk material and providing complementary, corroborating evidence.
Caption: Synergy between X-ray crystallography and spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
-
Expertise & Causality:
-
¹H NMR: Will reveal the number of distinct proton environments. We expect to see a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, and a singlet for the pyrazole N-H proton. The chemical shifts of these signals provide clues about their electronic environment.[14]
-
¹³C NMR: Will show distinct signals for each of the four carbon atoms in the molecule, confirming the carbon backbone.
-
2D NMR (HSQC/HMBC): These experiments are crucial for establishing connectivity. An HMBC experiment would show long-range correlations between the methyl protons and the C3 and C4 carbons of the pyrazole ring, definitively placing the methyl group at the C3 position.
-
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is good for observing N-H protons).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
-
Comparison with SCXRD:
-
Strength: Provides the definitive covalent framework (connectivity) of the molecule as it exists in solution. It is non-destructive and requires only a small amount of material.
-
Limitation: It infers structure from chemical shifts and coupling constants; it does not directly measure bond lengths or angles. It cannot distinguish between certain isomers or polymorphs without extensive analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the precise elemental composition of a molecule.
-
Expertise & Causality: For this compound (C₄H₆ClN₃), the key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the spectrum will show two distinct peaks for the molecular ion: one at m/z ≈ 131 and another, approximately one-third the intensity, at m/z ≈ 133 (the M+2 peak). This pattern is a definitive signature of a monochlorinated compound.[15][16] Fragmentation patterns can also support the proposed structure.[17]
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization, ESI).
-
Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern.
-
-
Comparison with SCXRD:
-
Strength: Unambiguously confirms the molecular formula and the presence of the chlorine atom. It is extremely sensitive, requiring very little sample.
-
Limitation: Provides no information about the connectivity, isomerism, or three-dimensional structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
-
Expertise & Causality: The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key functional groups.[13][18]
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
-
-
Experimental Protocol:
-
Prepare a sample, typically by grinding a small amount of the solid with KBr powder and pressing it into a thin pellet.
-
Place the pellet in the beam of an FT-IR spectrometer and acquire the spectrum.
-
-
Comparison with SCXRD:
-
Strength: Provides a quick and easy confirmation of the presence of expected functional groups.
-
Limitation: It is largely a confirmatory technique and provides very little information about the overall molecular architecture or the specific placement of substituents.
-
Conclusion: A Unified and Self-Validating Approach
While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, they remain inferential. NMR suggests the carbon-hydrogen framework, MS confirms the elemental formula, and IR identifies the functional groups present.
However, only Single-Crystal X-ray Diffraction delivers the direct, unambiguous, and three-dimensional truth of the molecular structure. It serves as the ultimate arbiter, confirming the connectivity suggested by NMR, the composition determined by MS, and the functional groups identified by IR. For establishing the definitive structure of this compound, SCXRD is the authoritative and indispensable gold standard, providing the foundational evidence upon which all further chemical and biological investigations can be reliably built.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic methods for 5-chloro-3-methyl-1H-pyrazol-4-amine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
5-chloro-3-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a key intermediate for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of two primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, comparative data, and expert insights into the advantages and disadvantages of each approach.
Synthetic Strategies Overview
Two principal synthetic pathways for the preparation of this compound have been identified and are discussed in detail below:
-
Route A: The "Functionalization of the Pre-formed Amine" Pathway. This strategy involves the initial synthesis of 3-methyl-1H-pyrazol-4-amine, followed by a direct chlorination at the C5 position. This route is conceptually straightforward but relies on the availability and selective reactivity of the aminopyrazole starting material.
-
Route B: The "Aromatic Substitution and Functional Group Interconversion" Pathway. This approach begins with the synthesis of a 5-chloro-3-methyl-1H-pyrazole core, which is then functionalized at the C4 position through a formylation reaction, followed by conversion of the aldehyde to the desired amine. This route offers a different strategic approach, building the desired functionality onto a pre-chlorinated pyrazole ring.
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methyl-1H-pyrazol-4-amine Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and synthetic tractability have made it a focal point for medicinal chemists. This guide delves into the nuanced world of 5-chloro-3-methyl-1H-pyrazol-4-amine analogs, a class of compounds that has demonstrated significant potential, particularly as kinase inhibitors. Kinases, being central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]
This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of these pyrazole analogs with various kinase targets. By dissecting the impact of specific structural modifications on biological potency, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation inhibitors. Our exploration is grounded in experimental data, elucidating the causal links between chemical structure and inhibitory activity.
The Core Scaffold: Synthesis and Significance
The journey to potent kinase inhibitors often begins with a robust and versatile synthetic strategy. The this compound core serves as an excellent starting point for generating diverse libraries of compounds. A common synthetic route commences with the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6] This aldehyde can then be converted to the corresponding amine, providing a handle for a multitude of chemical transformations.
References
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 5-Chloro-3-Methyl-1H-Pyrazol-4-Amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the pyrazole scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[1] Its synthetic tractability and diverse biological effects make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet promising, subclass: derivatives of 5-chloro-3-methyl-1H-pyrazol-4-amine. While direct amine derivatives are a subject of ongoing research, we will use the closely related and synthetically accessible N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazide scaffold as a foundational series for outlining a comprehensive cytotoxic comparison strategy.
This document is not merely a list of protocols. It is designed as an in-depth technical guide, grounded in scientific integrity, to empower researchers to conduct a robust, self-validating comparison of novel pyrazole derivatives. We will explore the causality behind experimental choices, provide detailed, field-proven methodologies, and contextualize the potential mechanisms of action that underpin the cytotoxic effects of this compound class.
The Rationale: Why Pyrazole Hydrazones?
The core structure, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serves as a versatile starting point. The introduction of a hydrazone linkage (-C=N-NH-C=O-) creates a series of N'-substituted hydrazide derivatives. This chemical modification is significant for several reasons:
-
Structural Diversity: The terminal end of the hydrazide can be easily modified with various aromatic or aliphatic groups, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Pharmacophore Potential: The hydrazone moiety itself is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[2]
-
Proven Anticancer Activity: Numerous studies have demonstrated that pyrazole-hydrazone hybrids possess significant antiproliferative activity against a range of cancer cell lines.[1][3]
For the purpose of this guide, we will consider a hypothetical series of derivatives based on the work of Kaushik et al., who synthesized a range of these compounds, to illustrate the comparative workflow.[4]
Comparative Cytotoxicity Analysis: An Overview
The primary goal is to determine the concentration of each derivative required to inhibit the growth of cancer cells by 50% (the IC₅₀ value). A lower IC₅₀ value signifies higher potency. This is achieved by exposing cancer cells to a range of concentrations of each compound and measuring cell viability after a set period.
Caption: Workflow for comparative cytotoxicity evaluation.
Data Presentation: Summarizing Cytotoxic Potency
Quantitative data should be summarized in a clear, tabular format. While specific data for our target hydrazide series is not publicly available, we can use data from structurally related pyrazole-hydrazones as a template to illustrate how results would be presented. These examples demonstrate the kind of data researchers should aim to generate.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Structurally Related Pyrazole Derivatives
| Compound ID | Scaffold | R-Group | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Ref-1 | Pyrazole-Acrylonitrile | 4-Fluorophenyl | >100 | 2.09 ± 0.46 | 4.89 ± 0.05 | [5] |
| Ref-2 | Pyrazole-Thiazolyl Hydrazone | 4-Trifluoromethylphenyl | N/A | 31.6 ± 0.00 | N/A | [3] |
| Ref-3 | Pyrazole-Hydrazone | Naphthalen-2-yl | 27.70 ± 0.00 | 29.59 ± 0.00 | N/A | [6] |
| Ref-4 | Pyrazole-Chalcone | 4-Chlorophenyl | 2.97 ± 0.88 | >50 | >50 | [7] |
| Doxorubicin | (Standard) | - | ~1.9 | ~0.1 | ~0.3 | [8] |
Note: This table is for illustrative purposes only and combines data from different studies on various pyrazole scaffolds to demonstrate data presentation. N/A indicates data not available.
Experimental Protocols: A Self-Validating System
The choice of assay is critical. The two most common colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.
Expertise in Assay Selection: MTT vs. SRB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[9]
-
Causality: Choose MTT when you hypothesize your compound primarily affects mitochondrial function or overall cell metabolic health. Its reliance on enzymatic activity makes it a good indicator of cellular respiration and viability.
-
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[10]
For a robust comparison, performing both assays can provide complementary information on whether the compounds are cytotoxic (killing cells, measured well by SRB) or cytostatic (halting proliferation, which would also be detected by both).
Protocol 1: MTT Cytotoxicity Assay
This protocol is a self-validating system because it includes controls for background absorbance (media only), solvent effects (vehicle control), and maximum viability (untreated cells), ensuring that the measured effect is due to the compound itself.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, A549) in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in complete medium from the 10 mM DMSO stock. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium and add 100 µL of the medium containing the test compounds, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across all experiments.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Unveiling the Mechanism of Action
Identifying the most potent derivatives is only the first step. Understanding how they kill cancer cells is crucial for further development. Based on extensive literature for pyrazole-based anticancer agents, two prominent mechanisms are inhibition of tubulin polymerization and disruption of the PI3K/Akt signaling pathway.[5][12]
Mechanism 1: Tubulin Polymerization Inhibition
Microtubules are critical for forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[13]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-3-Methyl-1H-Pyrazol-4-Amine Based Compounds
Introduction: The Pyrazole Scaffold and the Selectivity Imperative
The 5-chloro-3-methyl-1H-pyrazol-4-amine core represents a privileged scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural features allow it to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases, making it a robust starting point for drug design.[1] Pyrazole-based compounds have shown promise against a range of kinase targets implicated in oncology, inflammation, and neurodegenerative disorders.[3]
However, the very structural conservation of the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: cross-reactivity .[4][5] A compound designed to inhibit a specific kinase frequently binds to unintended "off-targets," which can lead to toxicity, unforeseen side effects, or, in some cases, beneficial polypharmacology.[6][7] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory hurdle but a scientific necessity for validating a compound's mechanism of action and predicting its clinical safety profile.
This guide provides an in-depth comparison of essential methodologies for assessing the selectivity of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in designing and interpreting robust cross-reactivity studies.
The Kinase Selectivity Challenge: Why Comprehensive Profiling is Non-Negotiable
Kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[8] Most small-molecule inhibitors are ATP-competitive, targeting the structurally similar active site. This inherent similarity makes achieving absolute selectivity exceptionally difficult.[4][9] A lack of selectivity can confound experimental results and compromise target validation.[4]
A well-designed cross-reactivity study follows a logical progression, moving from broad, high-throughput screening to more focused, quantitative, and physiologically relevant assays. This tiered approach, illustrated below, ensures efficient use of resources while building a comprehensive understanding of a compound's behavior.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Methodologies for Assessing Cross-Reactivity
An effective evaluation relies on a combination of biochemical and cell-based assays. Biochemical assays offer high throughput and direct measurement of enzyme interaction, while cell-based assays provide crucial validation in a more physiologically relevant context.
Biochemical Profiling: Large-Scale Kinase Panels
The first step in assessing selectivity is typically a broad screen against a large panel of purified kinases.[10] This provides a bird's-eye view of a compound's activity across the kinome.
Expertise & Causality: This approach is chosen for its breadth. By testing at a single, relatively high concentration (e.g., 1-10 µM), we can quickly identify potential off-targets that would be missed in more focused studies. The goal is not to determine potency, but to flag potential liabilities for further investigation. A variety of assay formats, such as radiometric or fluorescence-based methods, can be used to measure the inhibition of substrate phosphorylation.[6][11]
Illustrative Data: Initial Screen of a Hypothetical Pyrazole Compound (CMPD-PYZ1)
The following table shows hypothetical results for "CMPD-PYZ1," a derivative of this compound designed as a JAK2 inhibitor.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM CMPD-PYZ1 | Classification |
| JAK2 (Intended Target) | Tyrosine Kinase | 98% | Potent Hit |
| JAK1 | Tyrosine Kinase | 95% | Potent Hit |
| JAK3 | Tyrosine Kinase | 89% | Potent Hit |
| TYK2 | Tyrosine Kinase | 81% | Potent Hit |
| SRC | Tyrosine Kinase | 75% | Moderate Hit |
| LCK | Tyrosine Kinase | 72% | Moderate Hit |
| FLT3 | Tyrosine Kinase | 68% | Weak Hit |
| CDK2 | Serine/Threonine Kinase | 45% | Weak Hit |
| p38α (MAPK14) | Serine/Threonine Kinase | 31% | Negligible |
| AKT1 | Serine/Threonine Kinase | 15% | Negligible |
| MEK1 | Serine/Threonine Kinase | 5% | Negligible |
Interpretation: The data suggests CMPD-PYZ1 is a potent inhibitor of the JAK family, as intended. However, it also shows significant activity against SRC family kinases (SRC, LCK) and some activity against FLT3, highlighting these as potential off-targets requiring further characterization.[3]
Quantitative Analysis: Competitive Binding and IC50 Determination
After identifying hits from the initial screen, the next step is to quantify the potency of these interactions. This is typically done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[10]
Expertise & Causality: Competitive binding assays are excellent for determining the intrinsic affinity of a compound for a kinase, independent of enzyme activity or ATP concentration.[6] In these assays, the test compound competes with a known, labeled probe for binding to the kinase's active site.[12][13] The displacement of the probe provides a direct measure of the test compound's binding affinity.[14] This method is highly reproducible and crucial for rank-ordering compounds and understanding the structure-activity relationship of off-target binding.
Experimental Protocol: Competitive Binding Assay
-
Reagent Preparation: Prepare a biotinylated kinase, a fluorescently-labeled ATP-competitive tracer, and streptavidin-cryptate conjugate. Prepare serial dilutions of the test compound (e.g., CMPD-PYZ1).
-
Assay Plate Setup: In a 384-well plate, dispense the fluorescent tracer at a fixed concentration.
-
Compound Addition: Add the serially diluted test compound or vehicle control to the wells.
-
Kinase Addition: Add a mixture of the biotinylated kinase and streptavidin-cryptate. This initiates the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on an HTRF®-compatible reader. A high signal indicates the tracer is bound to the kinase, while a low signal indicates displacement by the test compound.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Illustrative Data: IC50 Values for CMPD-PYZ1 Hits
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| JAK2 (On-Target) | 5 | 1.0 |
| JAK1 | 8 | 1.6 |
| JAK3 | 25 | 5.0 |
| TYK2 | 40 | 8.0 |
| SRC | 150 | 30.0 |
| LCK | 210 | 42.0 |
| FLT3 | 450 | 90.0 |
Interpretation: This quantitative data confirms that while CMPD-PYZ1 is most potent against JAK2, it retains nanomolar potency against other JAK family members. The selectivity window against SRC family kinases is 30- to 42-fold, which may or may not be sufficient depending on the therapeutic context.
Cellular Validation: The Cellular Thermal Shift Assay (CETSA®)
Biochemical assays use purified, often truncated, enzyme constructs. They do not account for factors inside a living cell, such as membrane permeability, efflux pumps, or the true concentration of ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms a compound engages its target in an intact cellular environment.[15][16][17]
Expertise & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). By heating cells treated with the compound across a range of temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilizing "thermal shift."[15] A significant shift provides unequivocal evidence of target engagement in a physiologically relevant setting.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat cells with the desired concentration of the test compound (e.g., 1 µM CMPD-PYZ1) or vehicle control for 1-2 hours.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.[15]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. The resulting melting curve for the compound-treated sample will be shifted to the right compared to the vehicle control if the compound stabilizes the target protein.
Illustrative Data: CETSA Thermal Shift for CMPD-PYZ1
| Target Protein | Cellular Context | Apparent Tm (Vehicle) | Apparent Tm (1 µM CMPD-PYZ1) | Thermal Shift (ΔTm) | Conclusion |
| JAK2 | HEL (JAK2 V617F) Cells | 52.1 °C | 58.5 °C | +6.4 °C | Robust Engagement |
| SRC | K562 Cells | 49.8 °C | 51.2 °C | +1.4 °C | Weak Engagement |
Interpretation: The large thermal shift for JAK2 confirms that CMPD-PYZ1 readily enters cells and binds to its intended target. The much smaller shift for SRC suggests that while there is a biochemical interaction, the engagement in a cellular context at this concentration is significantly weaker. This could be due to poor cell permeability for this specific off-target interaction or competition from high intracellular ATP levels. This data is critical for de-risking the off-target liability identified in biochemical assays.
Visualizing Off-Target Effects in a Signaling Context
Understanding the potential impact of cross-reactivity requires placing it within the context of cellular signaling pathways. An off-target effect is only problematic if it modulates a pathway that leads to an adverse effect.
Caption: Potential impact of off-target activity on signaling pathways.
Conclusion and Authoritative Grounding
The evaluation of cross-reactivity for kinase inhibitors based on the this compound scaffold, or any other, is a critical and complex process. This guide demonstrates that a single assay is insufficient. A logical, tiered approach combining broad biochemical profiling[10], quantitative affinity measurements[6][12], and biophysical confirmation of target engagement in a cellular context[15][17] is essential. This multi-pronged strategy provides the robust, self-validating data package required to confidently advance a compound through the drug discovery pipeline. By understanding both on-target and off-target activities, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Validation of an Analytical Method for 5-chloro-3-methyl-1H-pyrazol-4-amine
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, ensuring that the method is suitable for its intended purpose.[1][2] This guide provides an in-depth, comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination (assay) of 5-chloro-3-methyl-1H-pyrazol-4-amine, a crucial intermediate in pharmaceutical synthesis.
This document eschews a rigid template, instead offering a narrative built on scientific rationale. We will explore not just the "how" but the "why" behind each validation parameter, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Analytical Challenge and Method Selection
The accurate quantification of this compound is critical for ensuring the quality and consistency of downstream processes in drug manufacturing. While several analytical techniques could be considered for the analysis of pyrazole derivatives, including spectroscopic methods like UV-Vis and NMR, RP-HPLC offers a superior combination of specificity, sensitivity, and versatility for a quantitative assay.[6][7][8][9]
A comparative overview of potential methods:
| Analytical Technique | Advantages | Disadvantages for Quantitative Assay |
| RP-HPLC | High specificity, sensitivity, and accuracy. Suitable for complex matrices. | Requires more complex instrumentation and skilled operators. |
| UV-Vis Spectroscopy | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds. |
| Titrimetry | High precision and accuracy for bulk material. | Lacks specificity; not suitable for low concentrations or complex mixtures. |
| NMR Spectroscopy | Provides detailed structural information. | Primarily a qualitative tool; quantitative NMR requires specialized techniques and is less routine.[6] |
Given the need for a robust and specific quantitative method, RP-HPLC is the clear choice. The validation process detailed below will provide the documented evidence of its suitability.
The Validation Workflow: A Holistic Approach
The validation of an analytical method is not a mere checklist but an interconnected series of experiments designed to demonstrate its reliability. The following diagram illustrates the logical flow of the validation process for our hypothetical HPLC method.
Caption: A logical workflow for the validation of an analytical method.
Experimental Protocols and Data Analysis
Here, we present the detailed experimental protocols for each validation parameter, accompanied by illustrative data and acceptance criteria as stipulated by ICH guidelines.[2][10]
Hypothetical HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Specificity
Causality: The primary objective of a specificity study is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[11]
Experimental Protocol:
-
Prepare a blank solution (mobile phase).
-
Prepare a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient, if applicable).
-
Prepare a solution of the this compound reference standard.
-
Prepare a sample solution spiked with known related substances and potential degradation products.
-
Inject all solutions into the HPLC system and record the chromatograms.
Acceptance Criteria:
-
The blank and placebo solutions should show no interfering peaks at the retention time of the analyte.
-
The analyte peak in the spiked sample solution must be well-resolved from all other peaks, with a resolution of not less than 1.5.
Linearity and Range
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response over a specified range. This is crucial for accurate quantification.[12]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,102,500 |
| 120 | 1,198,900 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be not less than 0.999.[11]
Accuracy
Causality: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by a recovery study.[13]
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Summary:
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.90 | 99.2% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Data Summary:
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Sample 1 | 99.8 | 100.2 |
| Sample 2 | 100.1 | 99.5 |
| Sample 3 | 99.5 | 100.5 |
| Sample 4 | 100.3 | 99.9 |
| Sample 5 | 99.9 | 100.1 |
| Sample 6 | 100.2 | 99.7 |
| Mean | 99.97 | 99.98 |
| % RSD | 0.31% | 0.35% |
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] While not strictly required for an assay method, their determination is good practice.
Experimental Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Acceptance Criteria:
-
These values are typically reported and should be verified by analyzing samples at these concentrations.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[11]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a system suitability solution under each condition.
Data Summary:
| Parameter Varied | System Suitability Parameter (e.g., Tailing Factor) |
| Flow Rate (0.9 mL/min) | 1.1 |
| Flow Rate (1.1 mL/min) | 1.2 |
| Temperature (28 °C) | 1.1 |
| Temperature (32 °C) | 1.1 |
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Relationship Between Key Validation Parameters
The following diagram illustrates the interdependencies of the core quantitative validation parameters.
Caption: Interrelationship of Linearity, Accuracy, and Precision in defining the analytical Range.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that provides a high degree of assurance that the method will consistently produce data that is accurate and reliable. By following the principles outlined in the ICH Q2(R1) guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can develop and validate robust analytical methods that are fit for their intended purpose. The RP-HPLC method detailed herein, once validated, would represent a superior, authoritative approach for the quantitative analysis of this compound compared to less specific or less sensitive alternatives.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmadevils.com [pharmadevils.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
Comparative Analysis of 5-Chloro-3-Methyl-1H-Pyrazol-4-Amine Derivatives as Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships and Inhibitory Potency
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and its presence in numerous biologically active compounds.[1][2] Among these, derivatives of 5-chloro-3-methyl-1H-pyrazol-4-amine have emerged as a versatile core for developing potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3][4]
This guide provides an in-depth comparison of the inhibitory activity of this compound derivatives. We will dissect their structure-activity relationships (SAR), compare their performance against key kinase targets using experimental data, and provide detailed protocols for evaluating their inhibitory efficacy. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The this compound Scaffold: A Foundation for Potency
The core structure of this compound offers several key features that are crucial for its biological activity. The pyrazole ring itself can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and π-π stacking.[1] The specific substitutions—a chloro group at C5, a methyl group at C3, and an amine at C4—provide distinct opportunities for molecular interactions and further derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: The core chemical structure of this compound.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on the substitution patterns on the pyrazole ring.[5] Understanding the SAR is paramount for designing next-generation inhibitors with improved efficacy and selectivity.
Key Modification Sites and Their Impact:
-
N1-Position: This position is a critical handle for modulating both potency and drug-like properties. Substitution at the N1 position with various groups, such as phenyl or alkyl chains, can influence how the molecule orients within the ATP-binding pocket of a kinase.[1] For instance, the introduction of a phenyl group at N1 in related pyrazole structures has been explored for various therapeutic activities, including anticonvulsant effects.[5] N-pyridinyl derivatives have shown potential for reducing efflux rates from cells, a desirable pharmacokinetic property.[1]
-
C4-Amine Group: The 4-amino group serves as a versatile anchor for introducing a wide array of side chains. Derivatization at this site to form amides, sulfonamides, or Schiff bases can create new interactions with the target protein, significantly impacting inhibitory potency.[6][7] These modifications can extend into different regions of the kinase active site, allowing for the targeting of specific amino acid residues to enhance selectivity.
-
C3-Methyl and C5-Chloro Groups: These substituents, while seemingly simple, play a crucial role in defining the intrinsic activity of the scaffold. The C3-methyl group can form favorable hydrophobic interactions, while the C5-chloro group can act as a hydrogen bond acceptor and influence the electronic landscape of the pyrazole ring. Even minor alterations at these positions can lead to significant changes in kinase selectivity.[3]
Caption: Structure-Activity Relationship (SAR) of the pyrazole scaffold.
Comparative Inhibitory Activity Against Protein Kinases
Pyrazole derivatives are well-documented as potent inhibitors of a broad spectrum of protein kinases.[1][8] Their mechanism often involves competing with ATP for the kinase's active site, with the pyrazole ring frequently forming hydrogen bonds with the hinge region of the kinase.[1][2]
The table below summarizes the inhibitory activities of representative pyrazole-based inhibitors against various kinases, illustrating the potency that can be achieved with this scaffold. While specific data for a wide range of this compound derivatives is proprietary or dispersed, the examples shown are structurally related and demonstrate the potential of the broader aminopyrazole class.
| Kinase Target | Representative Pyrazole-Based Inhibitor | Reported IC₅₀ (nM) | Therapeutic Area |
| JAK1/JAK2 | Ruxolitinib | ~3 | Myelofibrosis, Inflammation |
| Akt1 | AT-7867 | 61 | Cancer |
| BCR-ABL | Compound 10 (from study) | Varies (nM range) | Leukemia |
| CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative | 160 | Cancer |
| FGFR | 5-amino-1H-pyrazole-4-carboxamide derivative | Potent (specific values vary) | Bladder Cancer |
This table is a compilation of data from multiple sources to illustrate the inhibitory potential of the pyrazole scaffold against different kinase families.[1][2][3][9]
Insights into Target Selectivity:
-
JAK Kinases: Ruxolitinib, an approved drug, showcases the success of the pyrazole scaffold in achieving potent and selective inhibition of JAK kinases.[2] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.
-
Akt/PI3K Pathway: Pyrazole derivatives have been developed as potent ATP-competitive inhibitors of Akt, a key node in cell survival pathways.[1][2]
-
CDKs: Small modifications on the pyrazole ring have been shown to have significant effects on the selectivity of inhibitors targeting cyclin-dependent kinases (CDKs), an area of intense research in oncology.[3][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically compare the inhibitory activity of novel derivatives, a robust and reproducible assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]
Principle of the Assay:
This assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.[12]
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the kinase enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well. The final concentrations should be optimized for the specific kinase, typically near the Km for ATP and substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[12]
This self-validating system should include positive controls (a known potent inhibitor for the kinase) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. As this guide has demonstrated, strategic modifications at the N1, C4, and other positions on the pyrazole ring can profoundly influence inhibitory activity and selectivity against key oncogenic kinases.
The future of drug discovery with this scaffold lies in leveraging detailed structural biology and computational modeling to guide the rational design of new derivatives. By exploring novel substitutions that can exploit unique features of the target kinase's active site, it will be possible to develop next-generation inhibitors with enhanced potency, improved selectivity profiles, and more favorable pharmacokinetic properties, ultimately offering new hope in the ongoing battle against cancer and other diseases driven by kinase dysregulation.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Bridging the Translational Gap: A Comparative Guide to In Vivo and In Vitro Efficacy of 5-Chloro-3-Methyl-1H-Pyrazol-4-Amine Compounds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical findings from controlled laboratory settings to the complex biological systems of living organisms. This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 5-chloro-3-methyl-1H-pyrazol-4-amine compounds, a class of molecules with emerging therapeutic potential. Drawing upon established experimental data and field-proven insights, we will dissect the methodologies, interpret the data, and explore the causal factors that underpin the often-observed disparities between benchtop assays and whole-organism responses. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical evaluation and enhance the predictive value of their studies.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including inflammation, cancer, and neurological disorders[1][2]. The this compound core represents a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. While extensive data on the specific parent compound is limited in publicly available literature, research on its derivatives, such as N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides, has demonstrated biological activity, including anticonvulsant effects[3]. The focus of this guide, however, will be to use this class of compounds as a framework to discuss the broader principles of in vivo and in vitro efficacy assessment, particularly in the context of anticancer drug development.
The In Vitro Arena: A First Look at Biological Activity
In vitro ("in glass") studies are the cornerstone of early-stage drug discovery, offering a rapid and high-throughput method to assess the biological activity of a compound in a controlled environment[4][5]. These assays typically involve the use of isolated biological components, such as enzymes or cultured cells.
Assessing Cytotoxicity: The MTT Assay
A fundamental in vitro assay for anticancer drug screening is the evaluation of a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability[6][7][8].
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Representative In Vitro Cytotoxicity Data for Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Pyrazole Derivative A | A549 (Lung Cancer) | 8.5 |
| Pyrazole Derivative A | MCF-7 (Breast Cancer) | 12.2 |
| Pyrazole Derivative B | HCT-116 (Colon Cancer) | 5.1 |
| Pyrazole Derivative B | PC-3 (Prostate Cancer) | 9.8 |
Causality and Limitations of In Vitro Data
The IC₅₀ value obtained from an MTT assay provides a quantitative measure of a compound's potency in inhibiting cell growth. A lower IC₅₀ value generally indicates higher potency. However, it is crucial to understand the limitations of this data. In vitro assays fail to replicate the complex microenvironment of a tumor within a living organism[9][10]. Factors such as the extracellular matrix, cell-cell interactions, and the presence of stromal and immune cells are absent in a monolayer cell culture. Furthermore, these assays do not account for the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy in vivo[10].
The In Vivo Gauntlet: Assessing Efficacy in a Living System
In vivo ("within the living") studies are essential for evaluating the therapeutic potential of a drug candidate in a whole, living organism, typically an animal model[4][5]. These studies provide insights into the compound's efficacy, toxicity, and pharmacokinetic profile in a more physiologically relevant context.
The Gold Standard: Xenograft Models in Cancer Research
For anticancer drug evaluation, the human tumor xenograft model is a widely used preclinical tool[11]. This model involves the transplantation of human cancer cells into immunodeficient mice.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Compound Formulation and Administration: Due to the often poor aqueous solubility of pyrazole compounds, a suitable formulation is critical for in vivo studies. A common approach is to use a vehicle containing co-solvents and surfactants, such as a mixture of DMSO, polyethylene glycol 400 (PEG400), and Tween-80 in saline[12]. Administer the formulated compound to the mice via an appropriate route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth in the treated group and a vehicle-treated control group. The primary endpoint is often tumor growth inhibition.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition and assess for statistical significance.
Table 2: Representative In Vivo Efficacy Data for a Pyrazole Compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Pyrazole Compound (50 mg/kg) | 750 ± 150 | 50 |
Note: This table presents hypothetical data for illustrative purposes.
The In Vivo-In Vitro Discrepancy: A Multifactorial Challenge
A significant challenge in drug development is the frequent lack of correlation between in vitro potency and in vivo efficacy[10]. A compound that is highly cytotoxic to cancer cells in a petri dish may show little to no antitumor activity in a mouse model. The reasons for this discrepancy are multifaceted:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching the tumor at a sufficient concentration for a sustained period[10].
-
Tumor Microenvironment: The complex architecture of a solid tumor, including a dense extracellular matrix and high interstitial fluid pressure, can limit drug penetration[4].
-
Metabolic Inactivation: The compound may be extensively metabolized in the liver to inactive forms before it can exert its effect on the tumor[10].
-
Host-Tumor Interactions: The absence of a fully functional immune system in many xenograft models can alter the therapeutic response, as some anticancer agents rely on the immune system for their efficacy[9].
Visualizing the Path: Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of this compound compounds, we can visualize the workflows and relevant signaling pathways.
Experimental Workflow: From In Vitro to In Vivo
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo efficacy studies.
Potential Signaling Pathway: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in cancer and is a target for some pyrazole-based inhibitors[13][14].
Caption: A diagram of a potential mechanism of action for pyrazole compounds through the inhibition of the FGFR signaling pathway.
Conclusion: A Holistic Approach to Preclinical Evaluation
The comparison of in vivo and in vitro efficacy is not merely a procedural step but a critical intellectual exercise in drug development. While in vitro assays provide essential initial data on a compound's biological activity, they are inherently limited in their predictive power. The transition to in vivo models introduces the complexities of a living system, often revealing challenges related to pharmacokinetics and the tumor microenvironment that can lead to a disconnect between in vitro potency and in vivo efficacy.
For this compound compounds and other novel therapeutic candidates, a successful preclinical development strategy requires a deep understanding of the strengths and limitations of each experimental system. By carefully designing and interpreting both in vitro and in vivo studies, and by anticipating the potential for discordance, researchers can make more informed decisions about which compounds to advance toward clinical trials. The ultimate goal is to bridge the translational gap, ensuring that the promise shown in the laboratory translates into tangible benefits for patients. This aligns with the principles outlined in regulatory guidelines, such as those from the FDA, which emphasize a thorough nonclinical evaluation to facilitate the development of safe and effective anticancer pharmaceuticals[5][15].
References
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. fda.gov [fda.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-chloro-3-methyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 5-chloro-3-methyl-1H-pyrazol-4-amine, a halogenated heterocyclic amine, requires careful handling not only during experimentation but also at the end of its use. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds—chlorinated pyrazoles and aromatic amines—necessitate treating it as a hazardous substance.[1][2]
The primary hazards are associated with its chemical functionalities:
-
Chlorinated Organic Compound: Halogenated compounds can be persistent in the environment and may produce toxic byproducts, such as hydrogen chloride, upon incomplete combustion.[1] Their disposal requires adherence to protocols for halogenated organic waste.[1][3]
-
Pyrazole & Amine Moieties: Pyrazole derivatives exhibit diverse biological activities, and aromatic amines are a class of compounds known for their potential toxicity.[1][4]
Based on analogous compounds, this compound should be presumed to have the following hazards:
| Hazard Classification | GHS Hazard Statement | Rationale & Key Precautions |
| Acute Oral Toxicity | H302: Harmful if swallowed[5][6] | Avoid ingestion. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation[5][6][7][8] | Avoid all personal contact.[5] Wear appropriate protective gloves and clothing to prevent skin exposure.[9] |
| Serious Eye Irritation | H319: Causes serious eye irritation[5][6][7][8] | Wear chemical safety goggles or a face shield.[5][9] Ensure eyewash stations are readily accessible.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation[5][6][7][8] | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[5][7][10] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. For prolonged contact or spill cleanup, consider double-gloving.[3] Dispose of contaminated gloves as hazardous waste.[10]
-
Eye/Face Protection: Use chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[3][5] Ensure clothing fully covers the skin.
-
Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If a fume hood is unavailable or dust formation is likely, use a NIOSH-approved respirator with appropriate cartridges.[10]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[1][2][11] The only acceptable method is through your institution's licensed hazardous waste disposal program.
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[2]
-
Solid Waste: Collect unused or expired this compound powder in a designated "Solid Halogenated Organic Waste" container.
-
Liquid Waste: Solutions containing this compound must be collected in a "Liquid Halogenated Organic Waste" container. Do not mix with non-halogenated solvent waste.[1][12]
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, weighing papers) that are grossly contaminated must be collected in a designated solid waste container for disposal as hazardous waste.[2]
The integrity of the waste containment system is vital for safe storage and transport.
-
Container Choice: Use a container that is in good condition, chemically compatible with the waste (HDPE, polypropylene, or glass are generally suitable), and has a secure, tight-fitting lid.[1][2][13] The original product container is often an excellent choice for waste accumulation.[13][14]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][15]
-
Location: The SAA must be at or near the point of generation.[15]
-
Containment: Store waste containers in a secondary containment bin or tray to contain potential leaks or spills.[13]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][14]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[11][14]
The final disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or you are approaching the storage time limit set by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[2][15]
-
Incineration: The most probable disposal route for this type of compound is high-temperature incineration at a licensed facility, which is equipped with scrubbers to neutralize acidic gases like HCl produced during combustion.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
Accidental spills must be treated as hazardous waste events and cleaned up immediately.[5][13]
-
Alert Personnel: Immediately notify others in the area.[5]
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Cleanup (Dry Spill): Gently sweep or shovel the solid material into a clean, dry, labeled container for disposal.[5] Avoid generating dust.[5]
-
Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads. Do not use paper towels for large quantities.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Spill Response Protocol
Caption: Step-by-step protocol for managing small laboratory spills.
Waste Minimization
Beyond safe disposal, a core principle of modern laboratory management is to minimize waste generation at the source.[11]
-
Prudent Purchasing: Order only the quantity of chemical required for your research to avoid generating surplus that becomes waste.[11][16]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent over-ordering and to ensure older stock is used first.[16][17]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[11]
By adhering to these procedures, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental stewardship within your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. vumc.org [vumc.org]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
